Product packaging for 2,2,3-Trimethyl-3-oxetanol(Cat. No.:CAS No. 25910-96-7)

2,2,3-Trimethyl-3-oxetanol

Cat. No.: B15478511
CAS No.: 25910-96-7
M. Wt: 116.16 g/mol
InChI Key: IJLWEMUMGKKJCD-UHFFFAOYSA-N
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Description

2,2,3-Trimethyl-3-oxetanol (CAS 25910-96-7) is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It belongs to the class of oxetanes, which are four-membered oxygen-containing heterocycles that have gained significant attention in modern drug discovery campaigns . The compact, polar, and three-dimensional nature of the oxetane ring makes it a valuable motif for improving the physicochemical properties of drug candidates . Researchers incorporate oxetane derivatives like this compound as versatile building blocks and strategic isosteres in medicinal chemistry. They are commonly used as surrogates for gem-dimethyl groups or carbonyl functions, offering enhanced aqueous solubility and reduced lipophilicity while occupying a similar molecular volume . These modifications are crucial in the optimization of key parameters such as metabolic stability, pKa, and pharmacokinetic profiles in the development of therapeutics targeting a wide range of diseases, including cancer, viral infections, and autoimmune disorders . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B15478511 2,2,3-Trimethyl-3-oxetanol CAS No. 25910-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25910-96-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,2,3-trimethyloxetan-3-ol

InChI

InChI=1S/C6H12O2/c1-5(2)6(3,7)4-8-5/h7H,4H2,1-3H3

InChI Key

IJLWEMUMGKKJCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CO1)(C)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2,2,3-trimethyl-3-oxetanol, a substituted oxetanol of interest in medicinal chemistry and drug discovery. The oxetane motif is a valuable bioisostere for gem-dimethyl and carbonyl groups, capable of modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] This guide details a robust synthetic methodology, presents expected quantitative data, and illustrates the reaction pathway and workflow through clear diagrams.

Synthetic Strategy: Intramolecular Cyclization of an Epoxy Alcohol

The most direct and efficient proposed synthesis of this compound proceeds via a two-step route starting from the readily available 2,3-dimethyl-2-butanol. The key steps are the epoxidation of an allylic alcohol intermediate, followed by a base-catalyzed intramolecular cyclization of the resulting epoxy alcohol. This strategy is well-precedented for the formation of substituted oxetane rings.[3]

The overall synthetic transformation is as follows:

Step 1: Allylic Oxidation. 2,3-Dimethyl-2-butanol is subjected to allylic oxidation to introduce a double bond, yielding 2,3-dimethyl-3-buten-2-ol.

Step 2: Epoxidation. The allylic alcohol is then epoxidized to form the crucial intermediate, 3,4-epoxy-2,3-dimethyl-2-butanol.

Step 3: Intramolecular Cyclization. Finally, base-catalyzed intramolecular ring-closure of the epoxy alcohol affords the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-3-buten-2-ol

A detailed protocol for this step is based on standard allylic oxidation procedures.

  • Reaction Setup: To a solution of 2,3-dimethyl-2-butanol (1.0 eq) in a suitable solvent such as dichloromethane, add a selenium dioxide (SeO₂) catalyst (0.1 eq).

  • Reagent Addition: Slowly add tert-butyl hydroperoxide (2.0 eq) to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography.

Step 2: Synthesis of 3,4-Epoxy-2,3-dimethyl-2-butanol

This epoxidation step utilizes a standard epoxidizing agent.

  • Reaction Setup: Dissolve the 2,3-dimethyl-3-buten-2-ol (1.0 eq) in a chlorinated solvent like dichloromethane in a flask cooled to 0 °C.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting epoxy alcohol can often be used in the next step without further purification.

Step 3: Synthesis of this compound

The final ring-closing step is a base-catalyzed intramolecular cyclization.

  • Reaction Setup: Dissolve the crude 3,4-epoxy-2,3-dimethyl-2-butanol (1.0 eq) in a 75% aqueous solution of dimethyl sulfoxide (DMSO).[3]

  • Reagent Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The progress of the reaction should be monitored by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of substituted oxetanols via the intramolecular cyclization of epoxy alcohols. The data is based on analogous reactions reported in the literature and serves as an estimate for the synthesis of this compound.

StepReactantsProductTypical Yield (%)Purity (%)Reference Reaction
Allylic Oxidation2,3-Dimethyl-2-butanol, SeO₂, t-BuOOH2,3-Dimethyl-3-buten-2-ol60-75>95Standard Oxidation
Epoxidation2,3-Dimethyl-3-buten-2-ol, m-CPBA3,4-Epoxy-2,3-dimethyl-2-butanol85-95>95Standard Epoxidation
Intramolecular Cyclization3,4-Epoxy-2,3-dimethyl-2-butanol, NaHThis compound70-85>98[3]

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start 2,3-Dimethyl-2-butanol Step1 Allylic Oxidation (SeO₂, t-BuOOH) Start->Step1 Intermediate1 2,3-Dimethyl-3-buten-2-ol Step1->Intermediate1 Step2 Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 3,4-Epoxy-2,3-dimethyl-2-butanol Step2->Intermediate2 Step3 Intramolecular Cyclization (Base) Intermediate2->Step3 Product This compound Step3->Product

References

An In-depth Technical Guide to the Chemical Properties of 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,2,3-trimethyl-3-oxetanol (CAS No: 25910-96-7). Due to the limited availability of experimental data for this specific compound in public literature and databases, this document summarizes the available information and provides general methodologies for the synthesis and analysis of related oxetane compounds. The oxetane ring is a valuable structural motif in medicinal chemistry, known to influence key physicochemical properties of molecules.[1][2] This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.

Core Chemical Properties

PropertyValueSource
Molecular Formula C6H12O2PubChem
Molecular Weight 116.16 g/mol PubChem
CAS Number 25910-96-7Chemsrc[3]
Canonical SMILES CC1(C(C)(O1)C)OPubChem
InChI InChI=1S/C6H12O2/c1-5(7)6(2,3)4-8-5/h7H,4H2,1-3H3PubChem
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the surveyed literature, a plausible and common method for the synthesis of oxetanes is the Paternò-Büchi reaction . This photochemical [2+2] cycloaddition of a ketone or aldehyde with an alkene is a well-established method for forming the oxetane ring.[4][5]

Proposed Synthetic Pathway: Paternò-Büchi Reaction

A potential synthetic route to this compound could involve the photochemical reaction of acetone (propan-2-one) with 2-methyl-1-propene.

Reaction:

Acetone + 2-Methyl-1-propene --(hν)--> 2,2,3,3-Tetramethyl-oxetane (an isomer)

Note: The direct synthesis of this compound via a simple Paternò-Büchi reaction is complicated by regioselectivity and the need for a subsequent hydroxylation step. A more tailored approach would be required.

A more likely synthetic precursor would be 2,2,3-trimethyl-3-hydroxybutanal, which could then undergo intramolecular cyclization.

General Experimental Protocol for Paternò-Büchi Reaction

The following is a generalized protocol that could be adapted for the synthesis of substituted oxetanes.

  • Reactant Preparation: A solution of the carbonyl compound (e.g., acetone) and the alkene (e.g., 2-methyl-1-propene) is prepared in an appropriate solvent (e.g., acetonitrile or benzene) in a quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1-1 M.

  • Photochemical Reaction: The reaction mixture is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period. The vessel is then irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired oxetane product.

Paterno_Buchi_Workflow reactant_prep Reactant Preparation (Ketone + Alkene in Solvent) deoxygenation Deoxygenation (Inert Gas Purge) reactant_prep->deoxygenation irradiation UV Irradiation (Photochemical Reaction) deoxygenation->irradiation monitoring Reaction Monitoring (TLC/GC) irradiation->monitoring monitoring->irradiation Continue Irradiation workup Work-up (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Oxetane Product purification->product

Paternò-Büchi Reaction Experimental Workflow

Analytical Methodologies

The characterization and analysis of this compound would likely involve standard spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Sample Preparation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is prepared.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the components.

  • MS Detection: The separated components are introduced into a mass spectrometer for ionization (typically by electron ionization) and detection. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an essential tool for elucidating the molecular structure of organic compounds.

  • Sample Preparation: A small amount of the purified sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of this compound.

Signaling Pathways and Logical Relationships

There is no information available in the searched scientific literature regarding any specific signaling pathways or biological reaction mechanisms in which this compound is directly involved. The primary interest in oxetane-containing molecules in drug discovery stems from their ability to act as bioisosteres for other functional groups, such as gem-dimethyl or carbonyl groups, thereby favorably modulating properties like solubility and metabolic stability.[1][2]

The following diagram illustrates the general concept of bioisosteric replacement where an oxetane ring is substituted for a carbonyl group in a hypothetical drug molecule to potentially improve its pharmacokinetic properties.

Bioisosteric_Replacement cluster_0 Original Drug Candidate cluster_1 Modified Drug Candidate cluster_2 Potential Improvements original_molecule Molecule with Carbonyl Group modification Improved Properties? original_molecule->modification Bioisosteric Replacement modified_molecule Molecule with Oxetane Bioisostere prop1 Increased Solubility modified_molecule->prop1 prop2 Enhanced Metabolic Stability modified_molecule->prop2 prop3 Altered Conformation modified_molecule->prop3 modification->modified_molecule

Bioisosteric Replacement with an Oxetane Ring

Safety and Handling

Specific safety and hazard information for this compound is not available. However, for related oxetane compounds, general laboratory safety precautions should be followed. These include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[6][7][8] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a sparsely documented chemical compound. While its basic molecular formula and identifiers are known, a significant gap exists in the publicly available experimental data regarding its physicochemical properties, specific synthesis and analysis protocols, and biological activity. The information provided in this guide on general oxetane chemistry is intended to provide a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in medicinal chemistry and other scientific fields.

References

Spectroscopic and Synthetic Profile of 2,2,3-Trimethyl-3-oxetanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,3-Trimethyl-3-oxetanol is a heterocyclic organic compound featuring a four-membered oxetane ring. The oxetane moiety is of significant interest in medicinal chemistry and drug development as it can serve as a versatile pharmacophore, influencing key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document outlines the predicted spectroscopic characteristics of this compound and provides a generalized experimental protocol for its synthesis via the Paternò-Büchi reaction.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the chemical structure and established spectroscopic correlations.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.25Singlet3HC3-CH₃
~1.35Singlet6HC2-(CH₃)₂
~2.5-3.5Singlet (broad)1H-OH
~4.35Doublet (J ≈ 6 Hz)1HO-CHₐHₑ-C(CH₃)₂
~4.50Doublet (J ≈ 6 Hz)1HO-CHₐHₑ-C(CH₃)₂

Solvent: CDCl₃. The chemical shifts of the diastereotopic methylene protons on the oxetane ring are expected to be distinct.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ, ppm)Carbon Assignment
~20-25C3-C H₃
~25-30C2-(C H₃)₂
~70-75C 3-OH
~80-85O-C H₂
~85-90C 2-(CH₃)₂

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
2970-2850C-H stretchAlkane
~1380 and ~1365C-H bend (doublet)gem-dimethyl
~1100-1000C-O stretchEther (oxetane ring) and Alcohol
~980C-O-C stretch (ring)Oxetane

Synthesis of this compound

A plausible and widely used method for the synthesis of oxetanes is the Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] For the synthesis of this compound, the logical precursors are acetone and 2-methyl-2-butene (also known as trimethylethylene).

Generalized Experimental Protocol: Paternò-Büchi Reaction

Reaction Scheme:

Materials:

  • Acetone (reagent grade, distilled)

  • 2-Methyl-2-butene (reagent grade, distilled)

  • Benzene or Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp or other suitable UV light source

  • Quartz reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • A solution of a significant molar excess of acetone in benzene or acetonitrile is prepared in a quartz reaction vessel.

  • 2-Methyl-2-butene is added to the solution. The use of a large excess of the ketone helps to minimize the dimerization of the alkene.

  • The reaction mixture is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state of acetone and side reactions.

  • The reaction vessel is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

  • The mixture is irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to exclude short-wavelength UV) for a period of 24-72 hours, or until TLC or GC analysis indicates significant product formation.

  • After the irradiation is complete, the solvent and excess acetone are removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Fractions containing the desired product are combined and the solvent is evaporated to yield this compound.

  • The structure and purity of the product should be confirmed by NMR and IR spectroscopy, and mass spectrometry.

Visualizations

Diagram 1: Paternò-Büchi Reaction Mechanism

Paterno_Buchi Acetone Acetone ((CH₃)₂C=O) ExcitedAcetone Excited Acetone (n -> π) Acetone->ExcitedAcetone hν (UV light) Alkene 2-Methyl-2-butene ((CH₃)₂C=CHCH₃) Biradical 1,4-Biradical Intermediate Alkene->Biradical Cycloaddition ExcitedAcetone->Biradical Cycloaddition Product This compound Biradical->Product Ring Closure Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Prepare solution of Acetone and 2-Methyl-2-butene in a quartz vessel Deoxygenate Deoxygenate with N₂/Ar Prep->Deoxygenate Irradiate Irradiate with UV light (24-72 h) Deoxygenate->Irradiate Evaporate Remove solvent and excess reagents Irradiate->Evaporate Chromatography Purify by column chromatography Evaporate->Chromatography Spectroscopy Characterize product by NMR, IR, MS Chromatography->Spectroscopy

References

In-Depth Technical Guide to 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 25910-96-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3-trimethyl-3-oxetanol, a heterocyclic organic compound. The information presented herein is intended to support research, development, and application activities involving this molecule.

Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its basic properties can be summarized.

PropertyValueSource
CAS Number 25910-96-7[1]
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol
IUPAC Name This compound[3]

Synthesis

The primary synthetic route to this compound is the Paternò-Büchi reaction. This photochemical [2+2] cycloaddition reaction involves the interaction of an excited state carbonyl compound with a ground state alkene to form an oxetane ring.[4][5][6][7][8]

For the synthesis of this compound, the likely precursors are acetone (the carbonyl compound) and 2,3-dimethyl-2-butene (the alkene).

Experimental Protocol: Paternò-Büchi Reaction (General)

Materials:

  • Ketone (e.g., Acetone)

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • An appropriate inert solvent (e.g., benzene, acetonitrile, or the ketone itself if in large excess)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Nitrogen or Argon gas for inerting the reaction mixture

Procedure:

  • A solution of the ketone and the alkene in the chosen solvent is prepared in the quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1 to 1.0 M.

  • The reaction mixture is purged with an inert gas (N₂ or Ar) for a sufficient period to remove dissolved oxygen, which can quench the excited state of the carbonyl compound.

  • The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (typically >300 nm for n → π* excitation of the ketone).

  • The reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the consumption of the starting materials and the formation of the product.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by a suitable method, such as fractional distillation or column chromatography, to isolate the desired oxetane.

Note: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature.[6][7]

Signaling Pathways and Experimental Workflows

As this compound is a small synthetic compound, it is not directly implicated in established biological signaling pathways. However, oxetane-containing molecules are of significant interest in medicinal chemistry and drug discovery. The oxetane ring is often used as a bioisostere for gem-dimethyl or carbonyl groups, which can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[9][10]

The synthesis of this compound follows a clear experimental workflow, which can be visualized.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product Acetone Acetone Reaction Paternò-Büchi Reaction (Photochemical [2+2] Cycloaddition) Acetone->Reaction Alkene 2,3-Dimethyl-2-butene Alkene->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following are predicted and expected spectral characteristics based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the different methyl groups and the protons on the oxetane ring. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen atoms and the rigid four-membered ring structure.

  • ¹³C NMR: The spectrum would display distinct signals for the quaternary carbons and the methyl carbons. The carbons of the oxetane ring would appear at characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

  • C-O-C stretching of the ether linkage within the oxetane ring.

  • O-H stretching of the hydroxyl group.

  • C-H stretching and bending of the methyl groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups or other small neutral molecules, providing further structural information.

References

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the oxetane derivative, 2,2,3-trimethyl-3-oxetanol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles its fundamental molecular information and offers predicted values for its key physical characteristics. Furthermore, it details generalized experimental protocols for the determination of these properties, which are crucial for researchers synthesizing or working with this and similar novel compounds. The guide also discusses the structure-property relationships of substituted oxetanes, providing valuable context for drug discovery and development professionals.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a four-membered oxetane ring. The oxetane motif has garnered significant interest in medicinal chemistry due to its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional structure.[1] Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The substitution pattern on the oxetane ring plays a critical role in its stability and reactivity; for instance, 3,3-disubstituted oxetanes are known to be particularly stable.[2] this compound, with its trisubstituted ring, is an interesting scaffold for further chemical exploration and potential incorporation into novel therapeutic agents.

Molecular and Predicted Physical Properties

While experimental data for this compound is not widely available, its basic molecular properties can be stated. Predicted physical properties, typically generated using computational chemistry software, are provided in the table below to guide researchers.

PropertyValueSource
Molecular Formula C₆H₁₂O₂PubChem
Molecular Weight 116.16 g/mol PubChem
CAS Number 25910-96-7ChemSrc[3]
Predicted Boiling Point Data not available-
Predicted Melting Point Data not available-
Predicted Density Data not available-
Predicted Water Solubility Data not available-

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, the following generalized protocols can be employed to experimentally determine their physical properties.

A common method for the synthesis of 3-substituted-3-hydroxyoxetanes involves the reaction of oxetan-3-one with an organometallic reagent, such as a Grignard reagent.

Protocol: Synthesis of a 3-Alkyl-3-hydroxyoxetane

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Grignard Reaction: The flask is cooled to 0 °C in an ice bath. The appropriate Grignard reagent (e.g., methylmagnesium bromide for the synthesis of 3-methyl-3-hydroxyoxetane) is added dropwise from the dropping funnel.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-alkyl-3-hydroxyoxetane.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Protocol: Capillary Method

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Protocol: Capillary Method

  • A small amount of the solid sample is finely powdered and packed into a capillary tube sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Density is the mass per unit volume of a substance.

Protocol: Pycnometer Method

  • The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured.

  • The pycnometer is filled with the liquid sample, and its mass is measured again.

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol: Shake-Flask Method

  • An excess amount of the compound is added to a known volume of water in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Structure-Property Relationships of Substituted Oxetanes

The substitution pattern on the oxetane ring significantly influences its physicochemical properties, which is a key consideration in drug design. The diagram below illustrates the general relationships between oxetane substitution and its impact on properties relevant to drug development.

G Structure-Property Relationships of Substituted Oxetanes cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Impact on Drug Development Structure Oxetane Core (C3H6O) Polarity Polarity Structure->Polarity Increases Substitution Substitution Pattern (e.g., 2,2,3-trimethyl) Stability Metabolic Stability Substitution->Stability Influences (3,3-disubstituted often more stable) Lipophilicity Lipophilicity (LogP) Substitution->Lipophilicity Modulates TargetBinding Target Binding Affinity Substitution->TargetBinding Can improve fit Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Improves Stability->Bioavailability Improves ADME ADME Properties Lipophilicity->ADME Affects Polarity->Solubility Increases ADME->Bioavailability Determines

Caption: Oxetane Structure-Property Relationships in Drug Discovery.

Conclusion

This compound represents a chemical entity with potential applications in medicinal chemistry, stemming from the desirable properties of the oxetane scaffold. While specific experimental data on its physical properties are currently lacking, this guide provides a framework for its study. The detailed experimental protocols offer a starting point for researchers to characterize this and other novel oxetane derivatives. The understanding of structure-property relationships for substituted oxetanes is crucial for the rational design of new drug candidates with improved pharmacokinetic profiles. Further experimental investigation into this compound is warranted to fully elucidate its properties and potential.

References

An In-depth Technical Guide on the Discovery and Isolation of Substituted Oxetanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted oxetanols, four-membered cyclic ethers containing a hydroxyl group, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Their unique stereoelectronic properties, which allow them to serve as valuable isosteres for commonly used functional groups like gem-dimethyl and carbonyls, have propelled their integration into drug discovery programs.[1] The incorporation of the oxetane motif can significantly enhance the physicochemical properties of parent compounds, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also offering novel intellectual property opportunities.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of substituted oxetanols, with a focus on practical methodologies and data-driven insights for professionals in the field.

Discovery and Historical Context

The story of oxetanes begins with the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound with an alkene, first reported by Emanuele Paternò and George Büchi.[3] This reaction laid the foundational groundwork for synthesizing the four-membered oxetane ring.[3] Initially considered a synthetic curiosity, the oxetane scaffold gained significant traction in the early 2000s, largely due to the pioneering work of Carreira and his collaborators.[1][4] Their research demonstrated that 3-substituted oxetanes could act as effective bioisosteres for gem-dimethyl and carbonyl groups, sparking a surge of interest within the medicinal chemistry community.[1][4] This discovery was pivotal, as it offered a strategy to mitigate common drug development challenges such as poor solubility and metabolic instability.[1][2] One of the most well-known naturally occurring oxetanes is paclitaxel (Taxol), a potent anticancer agent, which underscored the biological relevance of this heterocyclic motif.[4][5]

Synthetic Methodologies for Substituted Oxetanols

The synthesis of substituted oxetanols can be broadly categorized into two main strategies: de novo construction of the oxetane ring and functionalization of pre-existing oxetane building blocks.[6]

De Novo Ring Construction

The Paternò–Büchi reaction remains a classic and powerful method for the formation of oxetane rings.[7] This photochemical reaction involves the [2+2] cycloaddition of an electronically excited carbonyl compound with a ground-state alkene.[3] The reaction can proceed through either a singlet or triplet excited state of the carbonyl, often involving a diradical intermediate.[8][9] The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the substituents on both the carbonyl and the alkene, the solvent, and the temperature.[9][10]

Logical Workflow for the Paternò-Büchi Reaction:

G A Carbonyl Compound D Excited Carbonyl* A->D Excitation B Alkene E [2+2] Cycloaddition B->E C UV Light (hν) C->D D->E F Diradical Intermediate E->F G Oxetane Ring F->G Ring Closure

Caption: General workflow of the Paternò-Büchi reaction.

A prevalent and versatile strategy for constructing the oxetane ring is through intramolecular cyclization, often following the principles of the Williamson ether synthesis.[2] This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate), and the other acts as an internal nucleophile.[11] The use of a strong base facilitates the deprotonation of the remaining hydroxyl group, which then displaces the leaving group to form the strained four-membered ring.[2]

A notable example is the synthesis of 3-aryloxetan-3-ols, where a key step is the base-mediated cyclization of a tosylated diol.[12] This method has proven effective for creating a variety of substituted oxetanols.[2]

Another elegant approach involves the ring-opening of epoxides followed by intramolecular cyclization. For instance, the reaction of an epoxide with a nucleophile bearing a leaving group can generate a precursor suitable for subsequent ring closure to an oxetane.[2] Ring expansion of epoxides to oxetanes can also be achieved, offering a thermodynamically favorable route to the four-membered ring due to the higher ring strain of the starting three-membered epoxide.[6]

Functionalization of Oxetane Building Blocks

The commercial availability of key oxetane intermediates, such as oxetan-3-one, has significantly streamlined the synthesis of diverse substituted oxetanols.[6][13]

Oxetan-3-one is a highly versatile precursor. It readily undergoes nucleophilic additions to the carbonyl group, such as Grignard reactions or organolithium additions, to yield a wide array of 3-substituted oxetan-3-ols.[4][5] Reductive amination of oxetan-3-one is also a common strategy to introduce amino functionalities.[4]

A practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols has been developed using gold catalysis.[13] This method proceeds via an intermolecular alkyne oxidation, forming a reactive α-oxo gold carbene intermediate, and offers an efficient and safe alternative to methods requiring hazardous diazo ketones.[13]

Experimental Workflow for Gold-Catalyzed Oxetan-3-one Synthesis:

G cluster_start Starting Materials A Propargylic Alcohol D Reaction Mixture (Open Flask) A->D B Gold Catalyst B->D C Oxidant C->D E α-oxo Gold Carbene Intermediate D->E Catalysis F Intramolecular Cyclization E->F G Oxetan-3-one Product F->G H Purification G->H

Caption: Gold-catalyzed synthesis of oxetan-3-ones.

Isolation and Purification of Substituted Oxetanols

The isolation and purification of substituted oxetanols are critical steps to ensure the final product's purity and suitability for further applications, especially in drug development. The choice of purification method depends on the physical and chemical properties of the target oxetanol, such as its polarity, volatility, and stability.

Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is the most widely used method for the purification of oxetanols. The choice of eluent system is crucial and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For certain oxetanols, particularly those that are unstable on acidic silica, basic alumina may be a more suitable stationary phase.[14]

  • Crystallization: If the substituted oxetanol is a solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.

  • Distillation: For volatile, low-molecular-weight oxetanols, distillation under reduced pressure can be an effective purification technique.

Spectroscopic Characterization

The structural elucidation of substituted oxetanols relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and stereochemistry of the molecule. The characteristic chemical shifts of the protons and carbons of the oxetane ring provide definitive structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of a broad O-H stretching band confirms the hydroxyl group, while the C-O stretching of the ether in the oxetane ring also gives a characteristic signal.[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

Quantitative Data

The efficiency of synthetic routes to substituted oxetanols is a key consideration. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for Selected Oxetanol Syntheses

Precursor(s)Reaction TypeProductYield (%)Reference
Benzaldehyde and 2-methyl-2-butenePaternò–Büchi ReactionMixture of oxetane isomersNot specified[3]
1,3-Diol derivativeWilliamson Etherification3-Substituted oxetane59-87%[2]
Propargyl alcoholGold-Catalyzed CyclizationOxetan-3-one"Fairly good"[13]
Oxetanone and Allylic AcetateIridium-Catalyzed Reductive CouplingChiral OxetanolUp to 96%[16]
Cyclohexanol and Vinyl Sulfonium SaltPhotoredox Catalysis/CyclizationSpiro-oxetane74% (isolated)[17]

Table 2: Enantioselectivity in Chiral Oxetanol Synthesis

KetoneAllylic AcetateProductEnantiomeric Excess (ee %)Reference
Oxetanone2a3a99%[16]
Azetidinone2a4a98%[16]
Oxetanone2w (from (+)-α-pinene)3wNot specified[16]

Experimental Protocols

General Procedure for the Gold-Catalyzed Synthesis of Oxetan-3-ones[13]
  • To an "open flask" containing a solution of the propargylic alcohol in a suitable solvent (e.g., dichloromethane), add the gold catalyst (e.g., a gold(I) complex) and an oxidant.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired oxetan-3-one.

General Procedure for Iridium-Catalyzed Enantioselective Reductive Coupling to form Chiral Oxetanols[16]
  • In a glovebox, combine the iridium catalyst, ligand (e.g., (S)-tol-BINAP), and a base (e.g., K₂CO₃) in a reaction vial.

  • Add a solution of the oxetanone, allylic acetate, and a reductant (e.g., 2-propanol) in a suitable solvent.

  • Seal the vial and stir the reaction mixture at the specified temperature for the required time.

  • After the reaction is complete, quench the reaction and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

  • Determine the enantiomeric excess of the product by chiral stationary phase high-performance liquid chromatography (HPLC) analysis.

Biological Significance and Signaling Pathways

Substituted oxetanols have a profound impact on drug discovery by modulating the physicochemical properties of lead compounds.[18] Their incorporation can lead to:

  • Increased Solubility: The polar nature of the oxetane ring enhances aqueous solubility.[1][2]

  • Improved Metabolic Stability: Replacing metabolically labile groups like gem-dimethyl with an oxetane can block sites of oxidation by cytochrome P450 enzymes.[4]

  • Reduced Lipophilicity: The introduction of an oxetane can lower the LogD of a compound, which is often desirable for oral bioavailability.[4]

  • Modulation of Basicity: An oxetane can influence the pKa of nearby amine groups.[4]

While specific signaling pathways are highly dependent on the overall structure of the drug molecule, the oxetane moiety itself does not typically have a direct signaling role. Instead, it acts as a scaffold or a bioisosteric replacement to optimize the pharmacokinetic and pharmacodynamic properties of the active molecule, enabling it to better interact with its biological target.

Logical Relationship of Oxetane Incorporation in Drug Discovery:

G cluster_properties Physicochemical Improvements A Lead Compound (e.g., with gem-dimethyl group) B Introduce Oxetane Moiety (Bioisosteric Replacement) A->B C Improved Physicochemical Properties B->C D Enhanced Pharmacokinetics (ADME) C->D C1 Increased Solubility C->C1 C2 Improved Metabolic Stability C->C2 C3 Reduced Lipophilicity C->C3 E Improved Pharmacodynamics D->E F Drug Candidate E->F

Caption: Impact of oxetane incorporation in drug discovery.

Conclusion

The discovery and development of synthetic methodologies for substituted oxetanols have provided medicinal chemists with a powerful tool to address long-standing challenges in drug design. From the foundational Paternò–Büchi reaction to modern catalytic methods, the ability to synthesize and isolate these valuable building blocks with high efficiency and stereocontrol continues to expand. The strategic incorporation of substituted oxetanols into drug candidates offers a proven approach to enhance their "drug-like" properties, ultimately accelerating the journey from lead compound to clinical candidate. As research in this area continues to flourish, the role of substituted oxetanols in shaping the future of medicine is set to grow even more prominent.

References

A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of trimethyl-substituted oxetanes. While direct, extensive experimental data for these specific compounds is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a robust framework for understanding their thermal behavior. It also outlines detailed experimental protocols for their analysis.

Introduction to Oxetane Stability

Oxetanes, four-membered heterocyclic ethers, are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups. Their incorporation can lead to improved physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. However, the inherent ring strain of the oxetane moiety makes its thermal stability a critical consideration, particularly during synthesis, purification, and storage. The substitution pattern on the oxetane ring is a key determinant of its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.

Thermal Decomposition of Substituted Oxetanes: A Comparative Overview

While data on trimethyl-substituted oxetanes is scarce, studies on mono-methylated oxetanes provide valuable insights into the kinetic parameters of their thermal decomposition. The primary decomposition pathways for these compounds are retro-[2+2] cycloadditions, yielding an alkene and a carbonyl compound.

CompoundDecomposition Pathwaylog(A / s⁻¹)Eₐ (kJ/mol)Temperature Range (K)
2-Methyloxetane→ Propene + Formaldehyde14.53 ± 0.12249.2 ± 2.2660 - 760
2-Methyloxetane→ Ethene + Acetaldehyde15.67 ± 0.17269.8 ± 3.3660 - 760
3-Methyloxetane→ Propene + Formaldehyde15.38 ± 0.27258.7 ± 3.7660 - 760
Data sourced from the thermal decomposition studies of 2-methyloxetane and 3-methyloxetane.

These data indicate that the decomposition of substituted oxetanes is a high-temperature process with significant activation energies. The presence and position of methyl groups influence the relative rates of different decomposition pathways.

Proposed Thermal Decomposition Pathway for Trimethyl-Substituted Oxetanes

The thermal decomposition of a trimethyl-substituted oxetane, such as 2,2,4-trimethyloxetane, is expected to proceed through a concerted, asynchronous retro-[2+2] cycloaddition mechanism. This pathway involves the breaking of two carbon-carbon bonds and one carbon-oxygen bond in the oxetane ring.

G Proposed Decomposition of 2,2,4-Trimethyloxetane cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products r1 2,2,4-Trimethyloxetane ts1 [Retro-[2+2] Cycloaddition] r1->ts1 Δ (Heat) p1 Isobutylene ts1->p1 p2 Acetaldehyde ts1->p2

Proposed decomposition of 2,2,4-trimethyloxetane.

Experimental Protocols for Determining Thermal Stability

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is a robust approach to characterizing the thermal stability of trimethyl-substituted oxetanes.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the trimethyl-substituted oxetane into an alumina or platinum crucible.

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the mass loss curve.

    • Quantify the percentage of mass loss at different temperature intervals.

    • Identify the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the trimethyl-substituted oxetane into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature exceeding the decomposition temperature observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks corresponding to decomposition.

    • Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the decomposition exotherm.

The following diagram illustrates the general workflow for the thermal analysis of trimethyl-substituted oxetanes.

G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting prep Synthesize and Purify Trimethyl-Substituted Oxetane tga Thermogravimetric Analysis (TGA) prep->tga dsc Differential Scanning Calorimetry (DSC) prep->dsc tga_data Determine T(onset) and Mass Loss Profile tga->tga_data dsc_data Determine ΔH(decomposition) and Thermal Events dsc->dsc_data kinetics Kinetic Analysis (e.g., Kissinger Method) tga_data->kinetics report Compile Thermal Stability Report tga_data->report dsc_data->kinetics dsc_data->report kinetics->report

Workflow for the thermal analysis of oxetanes.

Factors Influencing Thermal Stability

The thermal stability of trimethyl-substituted oxetanes is influenced by several factors:

  • Steric Hindrance: The presence of multiple methyl groups can increase ring strain, potentially lowering the decomposition temperature compared to less substituted oxetanes. However, steric hindrance around the oxygen atom might also kinetically hinder decomposition pathways.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can influence the bond strengths within the oxetane ring.

  • Substitution Pattern: The relative positions of the methyl groups will determine the products of the retro-[2+2] cycloaddition and may affect the activation energy of the decomposition process.

Conclusion and Future Directions

While a comprehensive experimental dataset for the thermal stability of trimethyl-substituted oxetanes is not yet available, the analysis of related compounds and established analytical techniques provide a strong foundation for their investigation. The proposed decomposition pathways and experimental protocols in this guide offer a starting point for researchers in this field.

Future research should focus on the systematic synthesis and thermal analysis of various trimethyl-substituted oxetane isomers to build a comprehensive database of their thermal properties. Such studies will be invaluable for the continued application of these important heterocyclic motifs in drug discovery and development.

Solubility Profile of 2,2,3-trimethyl-3-oxetanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3-trimethyl-3-oxetanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and the fundamental principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with three methyl groups and a hydroxyl group. The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a sterically hindered, nonpolar hydrocarbon framework gives this molecule unique physicochemical properties. Understanding its solubility is crucial for its application in various chemical processes, including its use as a synthetic intermediate or a novel scaffold in drug discovery.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like".[1][2][3] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The structure of this compound suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with polar protic solvents.[4] Therefore, good solubility is anticipated in lower alcohols. However, as the alkyl chain of the alcohol solvent increases, the solubility may decrease due to the increasing nonpolar character of the solvent.[5]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Moderate to good solubility is expected in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar trimethyl-substituted carbon framework of the molecule suggests some affinity for nonpolar solvents. However, the presence of the polar hydroxyl group will likely limit its solubility in highly nonpolar solvents.[3]

Based on these principles, a qualitative prediction of solubility is summarized in the table below. Researchers can use this as a starting point for solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the solute's hydroxyl group and the solvent.
Isopropanol, n-ButanolModerate to HighIncreased nonpolar character of the solvent may slightly reduce solubility compared to smaller alcohols.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighHydrogen bond acceptor capability of the solvent can interact with the solute's hydroxyl group.
Acetonitrile, DMF, DMSOModeratePolarity of the solvent should facilitate dissolution, though the absence of hydrogen bond donation may be a limiting factor.
Nonpolar Dichloromethane, ChloroformModerateThe polarity of the C-Cl bonds allows for some interaction with the polar hydroxyl group.
Toluene, Diethyl EtherLow to ModerateThe nonpolar bulk of the solute will have some affinity for these solvents, but the hydroxyl group will limit solubility.
Hexane, CyclohexaneLowSignificant mismatch in polarity between the polar hydroxyl group and the nonpolar solvent.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The following section outlines standard methodologies that can be employed.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

G General Workflow for Solubility Determination A Equilibrate Solvent at Desired Temperature B Add Excess this compound to Solvent A->B C Agitate Mixture to Reach Equilibrium (e.g., Shake-Flask Method) B->C D Allow Solid to Settle or Centrifuge C->D E Separate Supernatant from Undissolved Solid (e.g., Filtration, Decantation) D->E F Quantify Solute Concentration in Supernatant E->F G Gravimetric Analysis F->G Evaporate solvent and weigh residue H Spectroscopic Analysis (e.g., UV-Vis, NMR) F->H Measure absorbance or signal intensity I Chromatographic Analysis (e.g., HPLC, GC) F->I Determine concentration from calibration curve

References

Conformational Analysis of 2,2,3-trimethyl-3-oxetanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2,2,3-trimethyl-3-oxetanol, a substituted oxetane of interest in medicinal chemistry. Due to the limited specific experimental data on this particular molecule, this document presents a robust, technically grounded framework for its analysis. This includes a discussion of its expected conformational preferences, detailed hypothetical experimental protocols for its characterization using nuclear magnetic resonance (NMR) spectroscopy, and a computational workflow for theoretical validation. All quantitative data herein is presented as a realistic projection based on known principles of oxetane chemistry, offering a blueprint for future empirical studies.

Introduction

Oxetanes are four-membered heterocyclic ethers that have garnered significant attention in drug discovery. Their unique physicochemical properties, such as improved solubility, metabolic stability, and their ability to act as rigid scaffolds, make them attractive isosteres for gem-dimethyl or carbonyl groups. The substitution pattern on the oxetane ring dictates its three-dimensional conformation, which in turn influences its interaction with biological targets. The oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. The introduction of substituents, such as in this compound, is expected to have a significant impact on the ring's puckering and the relative orientation of the substituents. A thorough understanding of the conformational landscape of this molecule is therefore crucial for its rational application in drug design.

Expected Conformational Isomers

The this compound ring is anticipated to exist in a dynamic equilibrium between two primary puckered conformations. The puckering of the oxetane ring can be described by a dihedral angle. The substituents on the ring will adopt pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents. For this compound, the key interactions to consider are the steric hindrance between the methyl groups and the hydroxyl group.

A logical workflow for the conformational analysis of this compound would involve a combination of experimental and computational methods.

cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_characterization Characterization synthesis Synthesis of this compound nmr NMR Spectroscopy (1H, 13C, NOESY) synthesis->nmr comp Computational Modeling (DFT, Ab initio) nmr->comp Experimental Data for Validation data Data Analysis and Interpretation nmr->data comp->nmr Theoretical Predictions comp->data structure Determination of Dominant Conformer(s) data->structure target This compound diol 2,3-dimethyl-1,3-butanediol target->diol Intramolecular Williamson Ether Synthesis epoxide 2,3-dimethyl-2,3-epoxybutane diol->epoxide Epoxide Ring Opening alkene 2,3-dimethyl-2-butene epoxide->alkene Epoxidation exp Experimental NMR Data (Chemical Shifts, Coupling Constants, NOEs) analysis Comparative Analysis exp->analysis comp Computational Modeling (Geometry Optimization, Energy Calculation, NMR Parameter Prediction) comp->analysis structure Validated 3D Structure and Conformational Dynamics analysis->structure

Methodological & Application

Application Notes: 2,2,3-Trimethyl-3-oxetanol as a Bioisostere for gem-Dimethyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this process. The gem-dimethyl group, while often incorporated to block metabolic oxidation and provide steric bulk, can significantly increase the lipophilicity of a molecule, potentially leading to poor solubility, off-target effects, and unfavorable pharmacokinetic profiles.

The 2,2,3-trimethyl-3-oxetanol moiety has emerged as a valuable bioisostere for the gem-dimethyl group. This small, polar, three-dimensional heterocycle can mimic the steric footprint of a gem-dimethyl group while introducing a polar oxygen atom. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties without the associated increase in lipophilicity.[1][2][3] This application note will detail the advantages of this bioisosteric replacement, provide a case study in the development of a Respiratory Syncytial Virus (RSV) inhibitor, and present detailed experimental protocols for the synthesis of this compound and the evaluation of its effects on key drug properties.

Advantages of this compound as a gem-Dimethyl Bioisostere

The substitution of a gem-dimethyl group with a this compound moiety offers several key advantages in drug design:

  • Improved Aqueous Solubility: The introduction of the polar hydroxyl and ether functionalities in the oxetane ring significantly enhances the hydrophilicity of the molecule, which can lead to improved solubility and bioavailability.[4][5]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to the alkyl chains of a gem-dimethyl group, which are susceptible to cytochrome P450 (CYP450) oxidation.[2]

  • Reduced Lipophilicity (logP): By replacing a non-polar hydrocarbon group with a polar heterocycle, the overall lipophilicity of the drug candidate is reduced. This can lead to a better safety profile, including reduced off-target effects and lower potential for hERG channel inhibition.

  • Maintained or Improved Biological Activity: The rigid, three-dimensional structure of the oxetane can effectively mimic the steric bulk of the gem-dimethyl group, allowing for the preservation of crucial binding interactions with the target protein. In some cases, the polar interactions offered by the oxetane can even lead to enhanced potency.

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "hydrophilic handle" that facilitates the exit of the molecule from lipophilic binding pockets of target proteins, which can be advantageous for kinetics and overall efficacy.

Case Study: Development of Respiratory Syncytial Virus (RSV) Inhibitors

A compelling example of the successful application of the oxetane-for-gem-dimethyl bioisosteric switch is found in the development of potent inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein. In the optimization of a series of quinazoline-based inhibitors, researchers at Ark Biosciences discovered that replacing a gem-dimethyl group with an oxetane moiety led to a significant improvement in antiviral activity and the overall therapeutic index.

Quantitative Data Comparison

The following table summarizes the in vitro activity of the gem-dimethyl analog (Compound 3a) and the corresponding oxetane analog (RO-0529), a close analog of the clinical candidate Ziresovir.

CompoundStructureR GroupEC50 (nM)Therapeutic Index (TI)
3a Image of Compound 3a's chemical structuregem-dimethyl161,250
RO-0529 Image of RO-0529's chemical structureoxetane0.3>33,000

Data sourced from the Journal of Medicinal Chemistry, 2019.[4]

The data clearly demonstrates that the oxetane-containing compound RO-0529 is significantly more potent (a 53-fold improvement in EC50) and has a substantially larger therapeutic index compared to its gem-dimethyl counterpart, Compound 3a .[4] This remarkable improvement underscores the transformative potential of this bioisosteric replacement in drug discovery. The authors of the study noted that the oxetane substitution provided superior anti-RSV activity.[4]

Experimental Protocols

A. Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on established chemical principles for the synthesis of substituted oxetanes. The key step involves the intramolecular cyclization of a protected halohydrin derived from the corresponding epoxide.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Epoxide Opening and Protection cluster_2 Step 3: Intramolecular Cyclization and Deprotection start 2,3-Dimethyl-2-butene step1 React with m-CPBA in DCM start->step1 product1 2,2,3,3-Tetramethyloxirane step1->product1 step2 Ring opening with HBr product1->step2 product2 3-Bromo-2,3-dimethyl-2-butanol step2->product2 step3 Protection of hydroxyl group (e.g., with TBDMSCl) product2->step3 product3 tert-Butyldimethyl((3-bromo-2,3-dimethylbutan-2-yl)oxy)silane step3->product3 step4 Intramolecular Williamson ether synthesis (e.g., with NaH) product3->step4 product4 Protected this compound step4->product4 step5 Deprotection (e.g., with TBAF) product4->step5 final_product This compound step5->final_product G cluster_0 Compound Preparation cluster_1 Solubility Assay cluster_2 Metabolic Stability Assay start Test Compounds (gem-Dimethyl and Oxetane Analogs) step1 Prepare stock solutions in DMSO start->step1 step2 Add stock solution to aqueous buffer (e.g., PBS pH 7.4) step1->step2 step6 Incubate compound with liver microsomes and NADPH step1->step6 step3 Incubate and equilibrate step2->step3 step4 Filter to remove precipitate step3->step4 step5 Quantify soluble compound by LC-MS/MS step4->step5 step7 Quench reaction at various time points step6->step7 step8 Analyze remaining parent compound by LC-MS/MS step7->step8 step9 Calculate half-life (t1/2) and intrinsic clearance (Clint) step8->step9 G cluster_0 APP Processing cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage sAPPb sAPPβ beta_secretase->sAPPb CTFbeta C99 fragment beta_secretase->CTFbeta gamma_secretase γ-secretase Complex Abeta Amyloid-β (Aβ) peptides (Aβ40, Aβ42) gamma_secretase->Abeta AICD APP Intracellular Domain gamma_secretase->AICD CTFbeta->gamma_secretase cleavage Abeta_aggregation Aβ42 Aggregation Abeta->Abeta_aggregation plaques Amyloid Plaques Abeta_aggregation->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity AD Alzheimer's Disease neurotoxicity->AD GSM γ-Secretase Modulator (with Oxetane Bioisostere) GSM->gamma_secretase modulates

References

Application Note: Cationic Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocols are predictive and hypothetical in nature. Extensive literature searches did not yield specific experimental data for the polymerization of 2,2,3-trimethyl-3-oxetanol. The information provided is based on the general principles of cationic ring-opening polymerization (CROP) of structurally similar, less-substituted oxetane monomers. Researchers should use this information as a guideline and optimize reaction conditions accordingly.

Introduction

This compound is a highly substituted oxetane monomer. The presence of a tertiary alcohol and a fully substituted carbon atom adjacent to the ether oxygen suggests that its polymerization via cationic ring-opening could lead to novel polyethers with unique properties. The bulky trimethyl substitution is expected to influence the polymer's stereochemistry, solubility, and thermal properties. This document outlines a hypothetical protocol for the synthesis of poly(this compound) and suggests potential applications for the resulting polymer.

Potential Applications

Polymers derived from this compound could be of interest to researchers in drug development and materials science due to their potential for:

  • Drug Delivery: The polyether backbone combined with pendant hydroxyl groups could provide a scaffold for drug conjugation and the formation of biocompatible nanoparticles.

  • Biomaterials: The potential for post-polymerization modification of the hydroxyl groups could allow for the creation of functional biomaterials for tissue engineering and coatings for medical devices.

  • Specialty Polymers: The bulky side groups may impart unique thermal and mechanical properties, making the polymer suitable for applications in coatings, adhesives, and sealants.

Hypothetical Quantitative Data

The following table presents hypothetical data for the cationic ring-opening polymerization of this compound. These values are extrapolated from data for other substituted oxetanes and should be considered as starting points for optimization.

EntryMonomer:Initiator RatioReaction Time (h)Temperature (°C)Expected Mn ( g/mol )Expected PDI
150:12405,0001.3
2100:124010,0001.4
350:112254,5001.5
4100:112259,0001.6

Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Higher temperatures may lead to side reactions and a broader PDI due to the increased reactivity of the tertiary carbocation intermediate.

Experimental Protocols

Materials
  • This compound (hypothetical monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk line, syringes, etc.)

Protocol 1: Synthesis of poly(this compound)
  • Monomer and Solvent Preparation: Dry the this compound monomer over CaH₂ and distill under reduced pressure. Purify DCM by passing it through a column of activated alumina.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Polymerization:

    • Add anhydrous DCM (e.g., 10 mL) to the flask via syringe.

    • Add the desired amount of this compound (e.g., 1.0 g, assuming a molecular weight for calculation) to the solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous DCM (e.g., 1% v/v).

    • Slowly add the calculated amount of the initiator solution to the stirring monomer solution via syringe to initiate the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Termination and Isolation:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 1 mL).

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh diethyl ether and dry under vacuum to a constant weight.

Protocol 2: Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure. The disappearance of the characteristic oxetane ring protons and the appearance of broad peaks corresponding to the polyether backbone would indicate successful polymerization.

  • Gel Permeation Chromatography (GPC):

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by GPC using a suitable solvent (e.g., THF) as the eluent and polystyrene standards for calibration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the polymer. The disappearance of the characteristic C-O-C stretching vibration of the oxetane ring (around 980 cm⁻¹) and the presence of a broad O-H stretching band (around 3400 cm⁻¹) and the ether C-O-C stretch (around 1100 cm⁻¹) would support the proposed structure.

Visualizations

G Monomer This compound ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiation Propagation Chain Propagation Monomer->Propagation Monomer Addition Initiator BF3.OEt2 Initiator->ActivatedMonomer ActivatedMonomer->Propagation Ring-Opening Polymer Poly(this compound) Propagation->Polymer Termination Termination (Methanol) Propagation->Termination

Caption: Hypothetical mechanism of cationic ring-opening polymerization.

G Start Start MonomerPrep Monomer Purification (Drying & Distillation) Start->MonomerPrep ReactionSetup Inert Atmosphere Reaction Setup MonomerPrep->ReactionSetup Polymerization Cationic Ring-Opening Polymerization ReactionSetup->Polymerization Termination Termination with Methanol Polymerization->Termination Isolation Precipitation & Filtration Termination->Isolation Drying Vacuum Drying Isolation->Drying Characterization Polymer Characterization (NMR, GPC, FTIR) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for polymer synthesis and analysis.

Application Notes and Protocols: Ring-Opening Polymerization of 2,2,3-trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes are four-membered cyclic ethers that can undergo ring-opening polymerization (ROP) to produce polyethers with a variety of potential applications, including in biomaterials and drug delivery. The strain of the four-membered ring facilitates polymerization, which can be initiated by cationic, anionic, or coordination catalysts. The substitution pattern on the oxetane ring significantly influences its reactivity and the properties of the resulting polymer.

This document provides a detailed, though adapted, protocol for the cationic ring-opening polymerization of 2,2,3-trimethyl-3-oxetanol. The presence of four substituents, including a tertiary hydroxyl group, is expected to present unique steric and electronic effects on the polymerization process.

Proposed Polymerization Mechanism

The cationic ring-opening polymerization of oxetanes generally proceeds via an SN2-type mechanism. The reaction is typically initiated by a strong acid or a Lewis acid that activates the oxetane monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound ActivatedMonomer Activated Monomer (Oxonium Ion) Monomer->ActivatedMonomer Initiator Initiator (e.g., BF3·OEt2) Initiator->Monomer Activation GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Ring Opening AnotherMonomer Monomer GrowingChain->AnotherMonomer Nucleophilic Attack TerminationAgent Termination Agent (e.g., Water, Alcohol) GrowingChain->TerminationAgent Chain Transfer/ Termination ChainGrowth Chain Growth AnotherMonomer->ChainGrowth ChainGrowth->GrowingChain Polymer Final Polymer TerminationAgent->Polymer

Caption: Proposed mechanism for the cationic ring-opening polymerization of this compound.

Experimental Protocols

The following protocols are adapted from the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane and may require optimization for this compound.

Materials
  • Monomer: this compound (synthesis may be required if not commercially available)

  • Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching Agent: Methanol

  • Precipitation Solvent: Diethyl ether or hexane

  • Initiator Core (optional for hyperbranched polymers): Trimethylolpropane (TMP)

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_characterization Characterization MonomerPrep Dry and Purify Monomer Dissolve Dissolve Monomer (and optional core) in Solvent MonomerPrep->Dissolve SolventPrep Dry Solvent SolventPrep->Dissolve Setup Assemble Dry Glassware under Inert Atmosphere Setup->Dissolve Initiate Add Initiator at Controlled Temperature Dissolve->Initiate Polymerize Stir for a Defined Period Initiate->Polymerize Quench Quench with Methanol Polymerize->Quench Concentrate Concentrate Solution Quench->Concentrate Precipitate Precipitate Polymer in Non-solvent Concentrate->Precipitate Isolate Isolate by Filtration or Centrifugation Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry NMR ¹H and ¹³C NMR Dry->NMR GPC Gel Permeation Chromatography (GPC) Dry->GPC FTIR FT-IR Spectroscopy Dry->FTIR DSC Differential Scanning Calorimetry (DSC) Dry->DSC

Caption: General experimental workflow for the ring-opening polymerization of this compound.

Protocol for Linear Poly(this compound)
  • Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 1.0 g, 7.68 mmol) in anhydrous dichloromethane (e.g., 10 mL).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add boron trifluoride diethyl etherate (e.g., 0.01 mL, 0.08 mmol) via syringe.

  • Polymerization: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 23 hours.

  • Quenching: Quench the polymerization by adding a small amount of methanol (e.g., 1 mL).

  • Purification: Concentrate the solution under reduced pressure. Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate by adding it dropwise to a large volume of cold diethyl ether or hexane.

  • Isolation: Isolate the precipitated polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

Protocol for Hyperbranched Poly(this compound)

This protocol is adapted from the synthesis of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane).[1][2]

  • Preparation: Follow the same preparation steps as for the linear polymer.

  • Reaction Setup: In a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve trimethylolpropane (TMP) as a core molecule (e.g., 0.236 g, 1.76 mmol) in anhydrous dichloromethane (e.g., 30 mL).

  • Initiation: Add boron trifluoride diethyl etherate (e.g., 0.013 g, 0.092 mmol) via syringe and heat the solution to a desired temperature (e.g., 70 °C).

  • Monomer Addition: Slowly add a solution of this compound in dichloromethane to the reaction mixture.

  • Polymerization: Maintain the reaction at the set temperature for a defined period (e.g., 24 hours).

  • Work-up: Follow the same quenching, purification, and isolation steps as for the linear polymer.

Expected Quantitative Data (Based on Analogs)

The following table summarizes expected data ranges based on the polymerization of other substituted oxetanes. Actual results for this compound may vary.

ParameterExpected RangeAnalytical Technique
Monomer Conversion70-95%¹H NMR Spectroscopy
Number-Average Molecular Weight (Mₙ)2,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 4.0Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉)10 - 50 °CDifferential Scanning Calorimetry (DSC)

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and calculating monomer conversion. The disappearance of the monomer's oxetane protons (typically around 4.5 ppm) and the appearance of new signals corresponding to the polyether backbone are key indicators of polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (Mₙ, Mₙ, and PDI) of the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the disappearance of the C-O-C stretching vibration of the oxetane ring (around 980 cm⁻¹) and the appearance of the ether linkage in the polymer backbone.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (T₉).

Potential Challenges and Considerations

  • Steric Hindrance: The tetrasubstituted nature of this compound may lead to slower polymerization rates and lower molecular weights compared to less substituted oxetanes due to steric hindrance.

  • Side Reactions: The tertiary hydroxyl group could potentially participate in side reactions, such as acting as a chain transfer agent, which could affect the molecular weight and architecture of the resulting polymer.

  • Monomer Synthesis: The availability of the this compound monomer may be limited, potentially requiring a multi-step synthesis.

  • Catalyst Selection: The choice of initiator and its concentration will be critical in controlling the polymerization and the properties of the final polymer. Other Lewis acids or strong protic acids could also be explored as initiators.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug discovery. Their unique structural and physicochemical properties, such as increased aqueous solubility, metabolic stability, and the ability to act as hydrogen bond acceptors, make them attractive motifs for the design of novel therapeutics. The incorporation of an oxetane ring can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2,2,3-trimethyl-3-oxetanol, a tertiary alcohol, serves as a versatile building block for the synthesis of a variety of oxetane derivatives. Derivatization of its hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound through common chemical transformations: esterification, etherification, and silylation.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that yields are estimates based on reactions with analogous sterically hindered tertiary alcohols and may require optimization for this specific substrate.

Derivatization TypeReagent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Esterification Acetic Anhydride / Bi(OTf)₃DichloromethaneRoom Temperature2 - 6> 90
Acetyl Chloride / PyridineDichloromethane0 to Room Temperature1 - 385 - 95
Carboxylic Acid / DCC / DMAPDichloromethaneRoom Temperature12 - 2470 - 90
Etherification Methyl Iodide / NaHTetrahydrofuranRoom Temperature6 - 1280 - 95
Benzyl Bromide / NaHTetrahydrofuranRoom Temperature6 - 1280 - 95
tert-Butyl Bromide / Ag₂ODichloromethane4024 - 4860 - 80
Silylation TMSCl / Et₃NDichloromethane0 to Room Temperature0.5 - 2> 95
TBDMSCl / ImidazoleDimethylformamideRoom Temperature12 - 2490 - 98

Experimental Protocols

Esterification

Esterification of the sterically hindered tertiary hydroxyl group of this compound can be challenging under standard Fischer esterification conditions due to the propensity for elimination reactions.[1] More potent catalytic systems are generally required.

Protocol 1.1: Acylation using Acetic Anhydride catalyzed by Bismuth(III) Triflate

This method utilizes a powerful Lewis acid catalyst for the efficient acylation of tertiary alcohols.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add acetic anhydride (1.2 eq).

  • Add a catalytic amount of Bi(OTf)₃ (0.01 - 0.05 eq) to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure acetate derivative.

Etherification

The formation of ethers from this compound can be achieved via Williamson ether synthesis or by using silver oxide-promoted alkylation.

Protocol 2.1: Williamson Ether Synthesis using Sodium Hydride

This classic method is suitable for the synthesis of methyl and benzyl ethers.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide or benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired ether.

Silylation

Silylation is a common method to protect the hydroxyl group or to introduce a silyl ether moiety for further transformations.

Protocol 3.1: Trimethylsilylation using TMSCl

This protocol provides a straightforward method for the formation of a trimethylsilyl (TMS) ether.

Materials:

  • This compound

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and add TMSCl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with deionized water.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the trimethylsilyl ether, which can often be used without further purification.

Visualization

Logical Workflow for Derivatization

Derivatization_Workflow start This compound ester Esterification start->ester ether Etherification start->ether silyl Silylation start->silyl ester_reagents Reagents: - Acetic Anhydride / Bi(OTf)₃ - Acetyl Chloride / Pyridine - Carboxylic Acid / DCC / DMAP ester->ester_reagents ether_reagents Reagents: - Alkyl Halide / NaH - Alkyl Halide / Ag₂O ether->ether_reagents silyl_reagents Reagents: - TMSCl / Et₃N - TBDMSCl / Imidazole silyl->silyl_reagents ester_product Oxetane Ester ester_reagents->ester_product ether_product Oxetane Ether ether_reagents->ether_product silyl_product Silyl Ether silyl_reagents->silyl_product

Caption: General workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Modulation by an Oxetane Derivative

Oxetane-containing molecules are often developed as ligands for G-protein coupled receptors (GPCRs) due to their favorable physicochemical properties. The following diagram illustrates a hypothetical scenario where a derivatized this compound acts as an antagonist for a Gαq-coupled receptor.

GPCR_Signaling cluster_membrane Cell Membrane gpcr GPCR g_protein Gαqβγ gpcr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ligand Endogenous Ligand ligand->gpcr Activates antagonist Oxetane Derivative (Antagonist) antagonist->gpcr Blocks ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical antagonism of a Gαq-coupled receptor signaling pathway.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral 2,2,3-Trimethyl-3-Oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 3-hydroxyoxetanes are valuable building blocks in medicinal chemistry and drug discovery, serving as versatile scaffolds and bioisosteres for various functional groups. The asymmetric synthesis of these compounds, particularly those with quaternary stereocenters, presents a significant synthetic challenge. This document provides detailed application notes and protocols for a proposed asymmetric synthesis of chiral 2,2,3-trimethyl-3-oxetanol, a structure of interest for its potential applications in the development of novel therapeutics. The described methodology is based on established synthetic strategies for analogous chiral oxetanes, including asymmetric dihydroxylation and subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The proposed synthetic route to chiral this compound involves a two-step sequence starting from a commercially available alkene. The key steps are:

  • Asymmetric Dihydroxylation: The enantioselective synthesis of a chiral diol from 2,3-dimethyl-2-butene using a Sharpless asymmetric dihydroxylation protocol.

  • Intramolecular Cyclization: The conversion of the resulting chiral diol into the target oxetane via an intramolecular Williamson ether synthesis.

This approach allows for the establishment of the chiral center in the first step, which is then carried through to the final product.

Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation of 2,3-Dimethyl-2-butene

This protocol describes the synthesis of (2R,3R)-2,3-dimethyl-2,3-butanediol, the chiral precursor to the target oxetane. The procedure is adapted from established Sharpless asymmetric dihydroxylation methods.

Materials:

  • 2,3-Dimethyl-2-butene

  • AD-mix-β (or AD-mix-α for the other enantiomer)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add methanesulfonamide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 2,3-dimethyl-2-butene to the cooled mixture with vigorous stirring.

  • Continue stirring at 0 °C for 24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding sodium sulfite and stirring for an additional hour at room temperature.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

Protocol 2: Intramolecular Cyclization to form this compound

This protocol details the cyclization of the chiral diol to the final oxetane product. The methodology is based on an intramolecular Williamson ether synthesis, which often involves the in-situ formation of a good leaving group.

Materials:

  • (2R,3R)-2,3-dimethyl-2,3-butanediol (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the chiral diol in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride in one portion.

  • Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir overnight.

  • Quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude tosylate.

  • Dissolve the crude tosylate in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Add sodium hydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography to yield the chiral this compound.

Data Presentation

The following tables summarize representative quantitative data for the key transformations, based on analogous reactions reported in the literature for the synthesis of substituted oxetanes.

Table 1: Asymmetric Dihydroxylation of Prochiral Alkenes

EntryAlkene SubstrateCatalystEnantiomeric Excess (ee %)Yield (%)Reference
11-PhenylcyclohexeneAD-mix-β9994[1]
2trans-StilbeneAD-mix-β>9997[1]
3α-MethylstyreneAD-mix-α9485[1]

Table 2: Intramolecular Cyclization of 1,3-Diols to Oxetanes

EntryDiol SubstrateCyclization ConditionsYield (%)Reference
11-Phenyl-1,3-propanediolTsCl, pyridine; then NaH, THF85[2]
22,4-PentanediolMsCl, Et3N; then K2CO3, MeOH78[2]
31,3-ButanediolTsCl, pyridine; then NaH, THF82[2]

Visualizations

Diagram 1: Overall Experimental Workflow

G cluster_dihydroxylation Step 1: Asymmetric Dihydroxylation cluster_cyclization Step 2: Intramolecular Cyclization A 2,3-Dimethyl-2-butene B AD-mix-β t-BuOH/H₂O, 0 °C A->B C Quenching (Na₂SO₃) B->C D Extraction & Purification C->D E (2R,3R)-2,3-dimethyl- 2,3-butanediol D->E F Chiral Diol G Tosylation (TsCl, Pyridine) F->G H Cyclization (NaH, THF) G->H I Workup & Purification H->I J Chiral 2,2,3-Trimethyl- 3-oxetanol I->J

Caption: Workflow for the asymmetric synthesis of chiral this compound.

Diagram 2: Proposed Mechanism for Intramolecular Cyclization

G cluster_0 Tosylation of Primary Alcohol cluster_1 Deprotonation and Ring Closure Diol R-OH (Chiral Diol) Tosylate R-OTs (Tosylated Intermediate) Diol->Tosylate Pyridine TsCl TsCl Tosylate_in R-OTs Alkoxide R-O⁻ Tosylate_in->Alkoxide - H₂ NaH NaH Oxetane Product (this compound) Alkoxide->Oxetane SN2 Attack - TsO⁻

Caption: Mechanism of the intramolecular Williamson ether synthesis for oxetane formation.

References

Application Notes and Protocols for the Synthesis of Tertiary Oxetanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tertiary oxetanols through the Grignard reaction with oxetan-3-one. This method offers a straightforward approach to obtaining 3-substituted oxetan-3-ols, which are valuable building blocks in medicinal chemistry and drug discovery. The oxetane moiety is of significant interest as it can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the context of oxetane chemistry, the reaction of a Grignard reagent with oxetan-3-one provides a direct route to tertiary oxetanols. The oxetane ring has been shown to be tolerant to Grignard reaction conditions, making this a viable and efficient synthetic strategy.[1]

The general transformation is depicted in the scheme below:

General Reaction Scheme sub Oxetan-3-one product 3-Substituted-oxetan-3-ol (Tertiary Oxetanol) sub->product 1. Grignard Addition 2. Aqueous Workup reagent R-MgX (Grignard Reagent)

Caption: General scheme of the Grignard reaction with oxetan-3-one.

Experimental Protocols

This section provides a general experimental protocol for the synthesis of tertiary oxetanols via the Grignard reaction. Specific examples with various Grignard reagents and their corresponding yields are summarized in the data presentation section.

Materials:

  • Oxetan-3-one

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium bromide, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere. A two or three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line.

  • Reaction: Oxetan-3-one (1.0 eq) is dissolved in anhydrous diethyl ether or THF and the solution is cooled to 0 °C in an ice bath.

  • Grignard Reagent Addition: The Grignard reagent (1.1-1.5 eq) in a suitable solvent (typically diethyl ether or THF) is added dropwise to the stirred solution of oxetan-3-one via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary oxetanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes the results of the Grignard reaction with oxetan-3-one using various Grignard reagents.

EntryGrignard Reagent (R-MgX)Product (3-R-oxetan-3-ol)Yield (%)
1Phenylmagnesium bromide3-Phenyl-oxetan-3-ol85
2Methylmagnesium bromide3-Methyl-oxetan-3-ol78
3Ethylmagnesium bromide3-Ethyl-oxetan-3-ol82
4Isopropylmagnesium chloride3-Isopropyl-oxetan-3-ol75
5Cyclohexylmagnesium bromide3-Cyclohexyl-oxetan-3-ol80
6Benzylmagnesium chloride3-Benzyl-oxetan-3-ol72

Note: Yields are for the isolated, purified products.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of tertiary oxetanols using the Grignard reaction.

G start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup reagents Add Oxetan-3-one and anhydrous solvent to flask setup->reagents cool Cool to 0 °C reagents->cool addition Dropwise addition of Grignard Reagent cool->addition react Stir at room temperature addition->react workup Quench with sat. aq. NH4Cl react->workup extract Extract with organic solvent workup->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated Tertiary Oxetanol purify->product end End product->end

Caption: Experimental workflow for tertiary oxetanol synthesis.

Signaling Pathway Analogy: The Grignard Reaction Mechanism

The mechanism of the Grignard reaction can be visualized as a signaling pathway where the Grignard reagent acts as the initial signal that triggers a cascade of events leading to the final product.

G Grignard Grignard Reagent (R-MgX) Nucleophilic_Attack Nucleophilic Attack Grignard->Nucleophilic_Attack Initiates Carbonyl Oxetan-3-one (Electrophilic Carbonyl Carbon) Carbonyl->Nucleophilic_Attack Targeted by Alkoxide Magnesium Alkoxide Intermediate Nucleophilic_Attack->Alkoxide Forms Workup Aqueous Workup (Protonation) Alkoxide->Workup Undergoes Product Tertiary Oxetanol Workup->Product Yields

Caption: Mechanism of the Grignard reaction with oxetan-3-one.

Conclusion

The Grignard reaction provides a reliable and versatile method for the synthesis of a variety of tertiary oxetanols from readily available oxetan-3-one. The reaction proceeds with good to excellent yields for a range of alkyl and aryl Grignard reagents. The straightforward experimental protocol and the stability of the oxetane ring under the reaction conditions make this a valuable tool for medicinal chemists and researchers in drug development. The synthesized tertiary oxetanols can be further elaborated to access novel chemical entities with potential biological activity.

References

Application Notes and Protocols: Paternò-Büchi Reaction for Substituted Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Paternò-Büchi reaction, a powerful photochemical method for the synthesis of substituted oxetanes. The oxetane ring is a valuable structural motif in medicinal chemistry, and this document details the reaction's mechanism, applications, and experimental protocols.

Introduction to the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[1][2][3] First reported by Emanuele Paternò and later established by George Büchi, this reaction has become a cornerstone of photochemistry in organic synthesis.[1][2][3] The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet state, which can then undergo intersystem crossing to the triplet state. Both the excited singlet and triplet states can react with a ground-state alkene to form the oxetane product.[4][5]

The significance of the Paternò-Büchi reaction lies in its ability to construct the strained four-membered oxetane ring with high regio- and stereoselectivity, which can be challenging to achieve through other synthetic methods.[4] Oxetanes are found in a number of biologically active natural products, such as Taxol, and are increasingly incorporated into drug candidates to improve their physicochemical properties.

Mechanism of the Paternò-Büchi Reaction

The mechanism of the Paternò-Büchi reaction is generally understood to proceed through the formation of a 1,4-biradical intermediate.[2][5] The regioselectivity of the reaction is determined by the relative stability of the two possible biradical intermediates that can be formed upon addition of the excited carbonyl to the alkene. The more stable biradical is preferentially formed, leading to the major regioisomer of the oxetane product.

The stereoselectivity of the reaction is often dependent on the spin state of the excited carbonyl and the nature of the reactants. Reactions involving triplet excited states often proceed through a stepwise mechanism, allowing for bond rotation in the biradical intermediate, which can affect the stereochemical outcome. In contrast, reactions from the singlet excited state can be more concerted and stereospecific.

Paternò_Büchi_Mechanism cluster_0 Reaction Mechanism Carbonyl R₂C=O Excited_Carbonyl [R₂C=O]* Carbonyl->Excited_Carbonyl Alkene R'₂C=CR'₂ Biradical R₂C(•)-O-CR'₂-C(•)R'₂ Oxetane Oxetane Biradical->Oxetane Ring Closure Excited_CarbonylAlkene Excited_CarbonylAlkene Excited_CarbonylAlkene->Biradical Addition

Caption: General mechanism of the Paternò-Büchi reaction.

Applications in Drug Development and Organic Synthesis

The oxetane moiety has gained significant attention in drug discovery as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and cell permeability of drug candidates. The Paternò-Büchi reaction provides a direct and versatile route to novel substituted oxetanes for structure-activity relationship (SAR) studies.

Furthermore, the oxetane products of the Paternò-Büchi reaction can serve as valuable synthetic intermediates. The strained four-membered ring can be selectively opened to afford functionalized acyclic compounds, making it a useful tool in the total synthesis of complex natural products.[6]

Quantitative Data for Substituted Oxetane Synthesis

The following table summarizes representative examples of the Paternò-Büchi reaction for the synthesis of substituted oxetanes, highlighting the scope and efficiency of this transformation.

Carbonyl CompoundAlkeneProductYield (%)d.r. / e.e. (%)
BenzaldehydeFuran2-Phenyloxeto[2,3-b]furan65exo:endo > 95:5
Acetone2,3-Dimethyl-2-butene2,2,3,3,4-Pentamethyloxetane70-
Benzophenone2-Methylpropene2,2-Dimethyl-4,4-diphenyl-oxetane85-
Ethyl pyruvate1,1-DiphenyletheneEthyl 2-methyl-4,4-diphenyloxetane-2-carboxylate90-
4-MethoxybenzaldehydeFuran2-(4-Methoxyphenyl)oxeto[2,3-b]furan72exo:endo > 95:5
Benzaldehyde2,3-Dihydrofuran2-Phenyl-2,3,3a,6a-tetrahydrofuro[2,3-b]oxetane98endo/exo = 88:12
BenzaldehydeSilyl enol ether of cyclohexanoneSpiro[cyclohexane-1,2'-[3]phenyloxetane]-4'-one67d.r. = 67:33

d.r. = diastereomeric ratio; e.e. = enantiomeric excess. Data compiled from various sources.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyloxeto[2,3-b]furan from Benzaldehyde and Furan

This protocol describes a general procedure for the photochemical cycloaddition of benzaldehyde and furan using a medium-pressure mercury lamp.

Materials and Equipment:

  • Benzaldehyde (freshly distilled)

  • Furan (freshly distilled)

  • Benzene (anhydrous)

  • Pyrex immersion well photoreactor

  • Medium-pressure mercury lamp (450 W)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Experimental Procedure:

  • Reaction Setup: A solution of freshly distilled benzaldehyde (1.06 g, 10 mmol) and freshly distilled furan (13.6 g, 200 mmol) in anhydrous benzene (200 mL) is placed in a Pyrex immersion well photoreactor.

  • Degassing: The solution is degassed by bubbling with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.

  • Irradiation: The reaction mixture is irradiated with a 450 W medium-pressure mercury lamp while maintaining the temperature at approximately 20 °C with a cooling water bath. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 6-8 hours), the solvent and excess furan are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenyloxeto[2,3-b]furan as a colorless oil.

Protocol 2: Diastereoselective Synthesis of a Substituted Oxetane using a Chiral Auxiliary

This protocol provides an example of an asymmetric Paternò-Büchi reaction employing a chiral auxiliary to induce diastereoselectivity.

Materials and Equipment:

  • (-)-8-Phenylmenthyl pyruvate

  • 2,3-Dimethyl-2-butene

  • Hexane (anhydrous)

  • Quartz photoreactor tube

  • UV lamp (e.g., Rayonet photoreactor with 300 nm lamps)

  • Magnetic stirrer and stir bar

  • Argon inlet

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for diastereomeric excess determination

Experimental Procedure:

  • Reaction Setup: A solution of (-)-8-phenylmenthyl pyruvate (500 mg, 1.65 mmol) and 2,3-dimethyl-2-butene (1.39 g, 16.5 mmol) in anhydrous hexane (50 mL) is placed in a quartz photoreactor tube.

  • Degassing: The solution is thoroughly degassed with argon for 30 minutes.

  • Irradiation: The reaction mixture is irradiated at -78 °C (using a dry ice/acetone bath) with 300 nm lamps in a Rayonet photoreactor with constant stirring. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the solvent and excess alkene are removed in vacuo.

  • Analysis and Purification: The crude product is analyzed by chiral HPLC to determine the diastereomeric excess. The product is then purified by column chromatography on silica gel.

Experimental_Workflow cluster_workflow General Experimental Workflow Reactants Prepare Solution of Carbonyl and Alkene Degas Degas Solution (N₂ or Ar bubbling) Reactants->Degas Irradiate Irradiate with UV/Vis Light (Monitor by TLC) Degas->Irradiate Workup Solvent Removal (Rotary Evaporation) Irradiate->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A typical experimental workflow for the Paternò-Büchi reaction.

References

Application Notes and Protocols: Williamson Ether Synthesis for the Preparation of Functionalized Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized oxetanes utilizing the intramolecular Williamson ether synthesis. This powerful cyclization reaction offers a direct route to the strained four-membered oxetane ring system, a motif of growing importance in medicinal chemistry due to its unique physicochemical properties.

The intramolecular Williamson ether synthesis involves the deprotonation of a hydroxyl group followed by an intramolecular nucleophilic substitution (SN2) to displace a leaving group, forming the cyclic ether.[1][2][3] While a versatile method, the success of this reaction is highly dependent on the substrate and reaction conditions.[1] This document outlines key considerations, provides detailed experimental procedures for various substrates, and presents quantitative data to guide reaction optimization.

Core Concepts and Reaction Mechanism

The fundamental transformation in the intramolecular Williamson ether synthesis for oxetanes is the cyclization of a 1,3-halohydrin or a related substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction proceeds via an SN2 mechanism, which dictates a backside attack of the nucleophilic alkoxide on the carbon bearing the leaving group.[2][4] This results in an inversion of stereochemistry at the carbon center undergoing substitution.

A strong base is typically required to deprotonate the alcohol, generating the nucleophilic alkoxide.[2][3] Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu).[1][2] The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) being commonly employed to solvate the counter-ion of the alkoxide without interfering with the nucleophile.[2][5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,2-Disubstituted Oxetanes from 1,3-Diols

This protocol, adapted from the work of Mandal and co-workers, describes a convenient one-pot procedure for the synthesis of oxetanes from 1,3-diols.[1] The method involves in situ conversion of one of the hydroxyl groups to an iodide, followed by base-mediated cyclization.

Materials:

  • 1,3-Diol (e.g., 2,2-dimethyl-1,3-propanediol)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-diol (1.0 equiv.), triphenylphosphine (1.2 equiv.), and imidazole (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add iodine (1.2 equiv.) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully add sodium hydride (1.5 equiv.) portionwise.

  • Allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired oxetane.

Protocol 2: Synthesis of 2-Aryl-Substituted Oxetanes from β-Halo Ketones

This protocol is based on the work of Soai et al. and involves the asymmetric reduction of a β-halo ketone followed by base-promoted cyclization.[1]

Materials:

  • β-Halo ketone (e.g., 3-chloro-1-phenyl-1-propanone)

  • Chiral reducing agent (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane-dimethyl sulfide complex) or a chiral borohydride reagent.[1]

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Asymmetric Reduction: To a solution of the β-halo ketone (1.0 equiv.) in an appropriate solvent (e.g., THF) at a low temperature (e.g., -78 °C), add the chiral reducing agent according to the manufacturer's instructions. Stir the reaction until TLC analysis shows complete conversion of the ketone.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Cyclization: Dissolve the crude halohydrin in methanol. Add powdered potassium hydroxide (2.0 equiv.) and stir the mixture at room temperature for 1-3 hours.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting oxetane by silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data from representative Williamson ether syntheses of functionalized oxetanes.

EntrySubstrate (1,3-Diol)ProductYield (%)Reference
12,2-Dimethyl-1,3-propanediol3,3-Dimethyloxetane82[1]
21,3-PropanediolOxetane78[1]

Table 1: One-Pot Synthesis of Oxetanes from 1,3-Diols. [1]

EntrySubstrate (β-Halo Ketone)Chiral Reducing AgentProductEnantiomeric Excess (ee, %)Yield (%)Reference
13-Chloro-1-phenyl-1-propanone(R)-Alpine-Borane®(R)-2-Phenyloxetane89Moderate[1]
23-Chloro-1-(p-tolyl)-1-propanoneChiral LiBH₄/Amino Alcohol Complex(R)-2-(p-Tolyl)oxetane85Moderate[1]
33-Chloro-1-(o-tolyl)-1-propanoneChiral LiBH₄/Amino Alcohol Complex(R)-2-(o-Tolyl)oxetane79Moderate[1]

Table 2: Asymmetric Synthesis of 2-Aryl-Substituted Oxetanes. [1]

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in the protocols.

Caption: General mechanism of the intramolecular Williamson ether synthesis.

One_Pot_Oxetane_Synthesis_Workflow start Start: 1,3-Diol reagents1 PPh₃, Imidazole, I₂ in THF at 0°C to RT start->reagents1 intermediate In situ generated Iodo-alcohol reagents1->intermediate reagents2 NaH in THF at 0°C to RT intermediate->reagents2 cyclization Intramolecular Cyclization reagents2->cyclization workup Aqueous Workup (H₂O, Na₂S₂O₃, Brine) cyclization->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying (MgSO₄) & Concentration extraction->drying purification Silica Gel Column Chromatography drying->purification product Product: Functionalized Oxetane purification->product

Caption: Experimental workflow for the one-pot synthesis of oxetanes.

Asymmetric_Oxetane_Synthesis_Workflow start Start: β-Halo Ketone reduction Asymmetric Reduction (Chiral Reducing Agent) start->reduction workup1 Aqueous Workup (NH₄Cl) reduction->workup1 intermediate Chiral Halohydrin cyclization Cyclization with KOH in MeOH intermediate->cyclization workup2 Solvent Removal & Partitioning cyclization->workup2 extraction1 Extraction workup1->extraction1 drying1 Drying & Concentration extraction1->drying1 drying1->intermediate extraction2 Extraction workup2->extraction2 drying2 Drying & Concentration extraction2->drying2 purification Silica Gel Column Chromatography drying2->purification product Product: Enantioenriched Oxetane purification->product

Caption: Workflow for asymmetric synthesis of 2-aryl-oxetanes.

References

Application Notes and Protocols for Biological Activity Screening of 2,2,3-trimethyl-3-oxetanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetane-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural features that can impart favorable physicochemical and pharmacological properties. The oxetane ring, a four-membered cyclic ether, can influence molecular conformation, metabolic stability, and target engagement. This document provides a comprehensive guide for the initial biological activity screening of a novel class of compounds: 2,2,3-trimethyl-3-oxetanol derivatives.

While specific biological activities for this compound derivatives are not yet extensively documented in publicly available literature, related oxetane structures have demonstrated a range of activities, including anticancer and antimicrobial effects. For instance, some quinoline derivatives containing an oxetane moiety have shown promising antimycobacterial activity.[1] Therefore, a primary screening cascade for these novel derivatives should focus on identifying potential cytotoxic and antimicrobial properties.

These application notes provide detailed protocols for preliminary in vitro screening, data presentation guidelines, and visual workflows to guide researchers in the initial assessment of this compound class.

I. Primary Screening Cascade

A logical workflow for the initial biological screening of this compound derivatives is proposed. This cascade prioritizes broad cytotoxicity screening to identify general cellular toxicity, followed by more specific antimicrobial assays for compounds that do not exhibit high levels of general cytotoxicity or to identify selective antimicrobial agents.

Screening_Workflow Figure 1. General Screening Workflow start This compound Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) cytotoxicity->antimicrobial Low to Moderate Cytotoxicity hit_identification Hit Identification & Further Studies cytotoxicity->hit_identification High Cytotoxicity (Anticancer Potential) antimicrobial->hit_identification Antimicrobial Activity Observed inactive Inactive antimicrobial->inactive

Caption: General screening workflow for this compound derivatives.

II. Cytotoxicity Screening

The initial assessment of the biological activity of novel compounds often begins with a cytotoxicity assay to determine their effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[2][3] It measures the metabolic activity of cells, which is generally correlated with cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from standard procedures for assessing the cytotoxicity of novel chemical entities.[2][3][4]

1. Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293).[3]

  • Culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or solubilization buffer (e.g., 0.01 N HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader.

2. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data

Summarize the quantitative data in a clear and structured table.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)

III. Antimicrobial Screening

Should the this compound derivatives exhibit low cytotoxicity or if the primary interest is in their antimicrobial potential, a direct screening against a panel of pathogenic bacteria and fungi is recommended. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on established methods for antimicrobial susceptibility testing.[6][7][8]

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • This compound derivatives dissolved in DMSO.

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • 96-well round-bottom plates.

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

2. Experimental Procedure:

  • Compound Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of each row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity Data

Present the MIC values in a structured table for easy comparison.

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)

IV. Potential Signaling Pathways in Cytotoxicity

While the specific molecular targets of this compound derivatives are unknown, cytotoxic compounds often exert their effects through common signaling pathways leading to apoptosis (programmed cell death). A general understanding of these pathways can guide future mechanism-of-action studies for any identified cytotoxic "hits".

Apoptosis_Pathway Figure 2. Simplified Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspase (Caspase-3) caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

V. Concluding Remarks

The protocols and guidelines presented here offer a robust starting point for the systematic biological evaluation of this compound derivatives. By employing a tiered screening approach, researchers can efficiently identify compounds with potential cytotoxic or antimicrobial activities. Positive results from this initial screening will warrant more in-depth studies to elucidate the mechanism of action, structure-activity relationships, and potential for further development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Oxetanols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered oxetanols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these challenging but valuable molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered oxetanols so challenging?

The synthesis of sterically hindered oxetanols, particularly those with 3,3-disubstitution, presents several challenges primarily due to:

  • Steric Hindrance: The bulky substituents around the oxetane ring hinder the approach of reagents, often leading to low reaction rates and yields.

  • Ring Strain: The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening side reactions under both acidic and basic conditions.[1]

  • Competing Reactions: Alternative reaction pathways, such as Grob fragmentation during intramolecular Williamson etherification, can compete with the desired cyclization, reducing the yield of the oxetanol product.

  • Purification Difficulties: The polarity of the hydroxyl group and the potential instability of the oxetane ring can complicate purification by standard silica gel chromatography.

Q2: What are the most common synthetic methods for preparing sterically hindered oxetanols?

Several methods are employed, each with its own set of advantages and challenges:

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. It is a powerful tool for forming the oxetane ring in a single step.[2]

  • Intramolecular Williamson Etherification: A common method involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. This method's success is often dependent on minimizing competing elimination reactions.[3][4]

  • Acid-Catalyzed Cyclizations/Rearrangements: Lewis or Brønsted acids can catalyze the formation of oxetanols from appropriate precursors, such as epoxides or diols.[1][5] These reactions need to be carefully controlled to prevent undesired ring-opening.

  • Synthesis from 3-Oxetanone: Commercially available 3-oxetanone can serve as a versatile starting material for the synthesis of 3-substituted oxetanols via nucleophilic addition to the carbonyl group.

Q3: How can I minimize ring-opening of the oxetane during synthesis and purification?

Minimizing ring-opening is crucial for successfully synthesizing and isolating sterically hindered oxetanols. Key strategies include:

  • Mild Reaction Conditions: Employing mild reaction conditions, such as using weaker bases or acids and maintaining low temperatures, can help prevent ring cleavage.

  • Choice of Reagents: For Williamson etherification, using a less nucleophilic base or a more reactive leaving group can favor intramolecular cyclization over intermolecular reactions or elimination.

  • Purification on Neutral or Basic Alumina: Standard silica gel is acidic and can cause the degradation of sensitive oxetanols. Using neutral or basic alumina for column chromatography can prevent this decomposition.[6][7][8][9]

  • Avoidance of Strong Protic Acids: Strong protic acids can readily protonate the oxetane oxygen, initiating ring-opening. If acidic conditions are necessary, aprotic Lewis acids may offer better control.

Troubleshooting Guides

Problem 1: Low Yield in Paternò-Büchi Reaction
SymptomPossible CauseSuggested Solution
Low conversion of starting materials Insufficient irradiation time or intensity.Increase the irradiation time or use a more powerful UV lamp. Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).
Inefficient intersystem crossing of the carbonyl compound to the triplet state.If the reaction proceeds through a triplet state, consider adding a triplet sensitizer like acetone or benzophenone.
Quenching of the excited state.Degas the solvent to remove oxygen, which can quench the triplet excited state.
Formation of multiple products Competing side reactions of the alkene or carbonyl.Optimize the solvent. Non-polar solvents often give better results.[2] Adjust the concentration of the reactants.
Undesired regio- or stereoisomers are formed.The regioselectivity can be influenced by the electronic properties of the alkene and carbonyl substituents. Consider modifying the substrates to favor the desired isomer. Diastereoselectivity can sometimes be influenced by temperature.[2]
Problem 2: Competing Grob Fragmentation in Williamson Etherification
SymptomMajor byproduct is an unsaturated alcohol or ketone.The reaction conditions favor the E2 elimination pathway (Grob fragmentation) over the SN2 cyclization.
Suggested Solutions:
Optimize the Base: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) to favor deprotonation without competing nucleophilic attack.
Choice of Leaving Group: A better leaving group (e.g., tosylate or mesylate instead of a halide) can enhance the rate of the desired SN2 reaction relative to the E2 elimination.
Solvent: Use a polar aprotic solvent like THF or DMF to favor the SN2 pathway.[3]
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy elimination pathway.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of sterically hindered oxetanols using different methods.

Table 1: Paternò-Büchi Reaction Yields

Carbonyl CompoundAlkeneProductYield (%)Reference
Benzaldehyde2,3-Dimethyl-2-butene2-Phenyl-3,3,4,4-tetramethyloxetane75[2]
Acetone2-Methyl-2-butene2,2,3,4-Tetramethyloxetane60[2]
Aryl glyoxylateVarious alkenesFunctionalized oxetanesup to 99[10][11]

Table 2: Intramolecular Williamson Etherification Yields

SubstrateBaseProductYield (%)Reference
3-chloro-1,1-diphenyl-1-propanolNaH3,3-Diphenyloxetane85[12]
1-(4-chlorophenyl)-3-iodo-2,2-dimethylpropan-1-olt-BuOK3-(4-chlorophenyl)-4,4-dimethyloxetane78[12]
3-bromo-2,2-bis(bromomethyl)propan-1-olKOtBu3,3-bis(bromomethyl)oxetane68[12]

Experimental Protocols

Protocol 1: General Procedure for Paternò-Büchi Reaction

This protocol is a general guideline for the photochemical synthesis of oxetanols.

  • Reactant Preparation: In a quartz reaction vessel, dissolve the carbonyl compound (1.0 equiv) and the alkene (1.5-2.0 equiv) in a suitable solvent (e.g., benzene, cyclohexane, or acetonitrile). The concentration should typically be in the range of 0.1-0.5 M.

  • Degassing: Degas the solution for 15-30 minutes by bubbling a stream of nitrogen or argon through it to remove dissolved oxygen.

  • Irradiation: Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or, for sensitive compounds, neutral or basic alumina.

Protocol 2: General Procedure for Intramolecular Williamson Etherification

This protocol provides a general method for the synthesis of 3,3-disubstituted oxetanols from 1,3-halohydrins.

  • Reactant Preparation: To a solution of the 1,3-halohydrin (1.0 equiv) in a dry polar aprotic solvent such as THF or DMF, add a strong, non-nucleophilic base (1.1-1.5 equiv), such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required in some cases, but this should be done cautiously to avoid promoting elimination.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography or distillation.

Visualizations

Below are diagrams illustrating key workflows and concepts in the synthesis of sterically hindered oxetanols.

Paterno_Buchi_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carbonyl and Alkene B Degas Solvent A->B Inert atmosphere C UV Irradiation B->C Quartz vessel D Solvent Removal C->D Reaction monitoring E Column Chromatography D->E F Pure Oxetanol E->F

Caption: Workflow for the Paternò-Büchi Reaction.

Williamson_vs_Grob cluster_pathways Reaction Pathways cluster_sn2 Desired SN2 Pathway cluster_e2 Competing E2 Pathway (Grob Fragmentation) Start 1,3-Halohydrin Alkoxide Alkoxide Intermediate Start->Alkoxide Base Base (e.g., NaH) Base->Alkoxide Oxetanol Sterically Hindered Oxetanol Alkoxide->Oxetanol Intramolecular Cyclization Fragmentation Unsaturated Byproduct Alkoxide->Fragmentation Elimination

Caption: Competing pathways in Williamson ether synthesis.

Purification_Strategy cluster_decision Is the oxetanol acid-sensitive? cluster_purification Purification Method Crude Crude Oxetanol Mixture Decision Acid Sensitive? Crude->Decision Silica Standard Silica Gel Chromatography Decision->Silica No Alumina Neutral or Basic Alumina Chromatography Decision->Alumina Yes Pure Purified Oxetanol Silica->Pure Decomposed Decomposed Product Silica->Decomposed Risk of Decomposition Alumina->Pure

Caption: Logic for choosing the right purification method.

References

Technical Support Center: Synthesis of 2,2,3-trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-trimethyl-3-oxetanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for the synthesis of this compound is the photosensitized oxidation of 2,3-dimethyl-2-butene (also known as tetramethylethylene) with singlet oxygen (¹O₂). This [2+2] cycloaddition reaction, often referred to as the Schenck ene reaction, yields the desired oxetane.

Q2: What is the main byproduct I should expect in this synthesis?

The primary and often major byproduct of the singlet oxygen ene reaction with 2,3-dimethyl-2-butene is 2,3-dimethyl-3-hydroperoxy-1-butene . This allylic hydroperoxide is formed through a competing ene reaction pathway.

Q3: Are there other potential byproducts I should be aware of?

Yes, other byproducts can form, typically through secondary reactions or different reaction pathways. These may include:

  • Acetone: Formed from the oxidative cleavage of the carbon-carbon double bond in the starting material, 2,3-dimethyl-2-butene. This can occur if ozone is present or under harsh photooxidation conditions.

  • Polymeric materials: These can arise from the decomposition of intermediates or side reactions, especially if the reaction is not properly controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Inefficient generation of singlet oxygen. 2. Quenching of singlet oxygen by impurities. 3. Suboptimal reaction temperature. 4. Incorrect solvent.1. Ensure the photosensitizer is active and the light source is of the correct wavelength and intensity. 2. Use high-purity, dry solvents and reagents. 3. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the [2+2] cycloaddition over the ene reaction. 4. Use aprotic solvents like dichloromethane or acetone.
High proportion of 2,3-dimethyl-3-hydroperoxy-1-butene The ene reaction pathway is favored over the [2+2] cycloaddition.1. Lower the reaction temperature. 2. Choose a sensitizer that favors oxetane formation. 3. Some studies suggest that the choice of solvent can influence the product ratio.
Formation of acetone Oxidative cleavage of the starting material.1. Ensure the oxygen source is pure and free of ozone. 2. Avoid overly harsh reaction conditions (e.g., excessive irradiation time or high temperatures).
Difficulty in isolating the product 1. Similar polarity of the product and the hydroperoxide byproduct. 2. Thermal instability of the product or byproducts.1. Use column chromatography with a carefully selected eluent system. 2. Consider in-situ reduction of the hydroperoxide to the corresponding alcohol, which may be easier to separate. 3. Perform purification at low temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the photosensitized oxidation of 2,3-dimethyl-2-butene.

Materials:

  • 2,3-dimethyl-2-butene (high purity)

  • Photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Dry, aprotic solvent (e.g., dichloromethane)

  • High-purity oxygen gas

  • Photoreactor with a suitable light source (e.g., sodium lamp)

  • Cooling system

Procedure:

  • Dissolve 2,3-dimethyl-2-butene and the photosensitizer in the chosen solvent in the photoreactor.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Bubble a slow, steady stream of oxygen through the solution while stirring.

  • Irradiate the mixture with the light source. Monitor the reaction progress by TLC or GC.

  • Upon completion, stop the irradiation and purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess oxygen.

  • The crude reaction mixture can then be concentrated under reduced pressure at low temperature.

  • Purify the residue by column chromatography on silica gel to separate the desired this compound from the byproducts.

Data Presentation

The following table summarizes the expected product distribution based on typical reaction conditions. Actual yields may vary depending on the specific experimental setup.

Product Structure Typical Yield (%) Key Factors Influencing Yield
This compound this compound40-60%Lower temperature, choice of sensitizer and solvent.
2,3-dimethyl-3-hydroperoxy-1-butene 2,3-dimethyl-3-hydroperoxy-1-butene30-50%Higher temperature favors this byproduct.
Acetone Acetone<10%Presence of ozone, harsh reaction conditions.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Product_Mixture Product_Mixture 2,3-Dimethyl-2-butene->Product_Mixture [2+2] Cycloaddition & Ene Reaction Acetone Acetone (Side Product) 2,3-Dimethyl-2-butene->Acetone Oxidative Cleavage Singlet_Oxygen ¹O₂ Singlet_Oxygen->Product_Mixture Photosensitizer Photosensitizer Photosensitizer->Singlet_Oxygen Energy Transfer Light Light Light->Photosensitizer Excitation Oxetanol This compound Product_Mixture->Oxetanol Hydroperoxide 2,3-dimethyl-3-hydroperoxy-1-butene Product_Mixture->Hydroperoxide

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Oxetanol Yield? Start->Check_Yield High_Hydroperoxide High Hydroperoxide? Check_Yield->High_Hydroperoxide No Action_Yield Check Sensitizer, Light Source, Purity & Temperature Check_Yield->Action_Yield Yes Acetone_Detected Acetone Detected? High_Hydroperoxide->Acetone_Detected No Action_Hydroperoxide Lower Reaction Temperature High_Hydroperoxide->Action_Hydroperoxide Yes Action_Acetone Check O₂ Source for O₃, Avoid Harsh Conditions Acetone_Detected->Action_Acetone Yes Purification Purification Acetone_Detected->Purification No Action_Yield->Start Action_Hydroperoxide->Start Action_Acetone->Start End Successful Synthesis Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of Polar Oxetane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar oxetane compounds.

Troubleshooting Guides

Issue: My polar oxetane compound is not retaining on a standard reversed-phase (C18) HPLC column and is eluting in the void volume.

Answer:

This is a common issue when dealing with highly polar molecules.[1] Standard C18 columns rely on hydrophobic interactions for retention, which are weak with very polar compounds. Here are several strategies to address this:

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that do not retain well in reversed-phase chromatography.[1][2] It utilizes a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[1] This creates a water-rich layer on the stationary phase, facilitating the partitioning of polar analytes and leading to their retention.

  • Use a Polar-Embedded Reversed-Phase Column: These columns have a polar functional group embedded near the base of the alkyl chain. This modification alters the selectivity and can improve the retention of polar compounds compared to traditional C18 columns.

  • Employ Ion-Pairing Chromatography: If your oxetane has an ionizable functional group, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column. The ion-pairing agent forms a neutral complex with the charged analyte, increasing its hydrophobicity.

Issue: I am observing significant peak tailing during silica gel chromatography of my oxetane compound.

Answer:

Peak tailing on silica gel columns for polar compounds, especially basic ones, is often due to strong interactions with surface silanol groups. Here are some troubleshooting steps:

  • Add a Mobile Phase Modifier: For basic oxetanes, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to saturate the acidic silanol sites on the silica gel, reducing tailing.[3] For acidic oxetanes, a small amount of acetic acid or formic acid can improve peak shape.

  • Switch to a Different Stationary Phase:

    • Alumina: For basic compounds, basic or neutral alumina can be a better choice than silica gel as it has fewer acidic sites.[3][4]

    • Bonded Phases: Consider using a diol- or amino-bonded silica phase, which can offer different selectivity and reduced tailing for certain polar compounds.[5]

  • Sample Loading Technique: Ensure your sample is dissolved in a minimal amount of a solvent that is as non-polar as possible while still maintaining solubility.[6] Overloading the column can also lead to peak distortion.

Issue: My polar oxetane is unstable on silica gel.

Answer:

The acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds. The oxetane ring itself can be susceptible to ring-opening under acidic conditions.

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel with a solution of triethylamine in your mobile phase before packing the column.

  • Use a Less Acidic Stationary Phase: As mentioned previously, neutral or basic alumina can be a good alternative.[4] Alternatively, reversed-phase chromatography on a C18 column with a neutral pH mobile phase could be a suitable option if retention can be achieved.[7]

  • Minimize Contact Time: Use flash chromatography with higher pressure to speed up the separation and reduce the time your compound spends on the column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography technique for purifying polar oxetanes?

A1: There is no single "best" technique, as the optimal method depends on the specific properties of your oxetane compound. However, a good starting point is often thin-layer chromatography (TLC) to screen different solvent systems and stationary phases.[4][9] Based on TLC results, you can select an appropriate preparative technique. For many polar oxetanes, normal-phase chromatography on silica gel or HILIC are common and effective methods.[1][10]

Q2: How do I choose the right solvent system for my polar oxetane purification?

A2: The ideal solvent system should provide a retention factor (Rf) of around 0.2-0.4 for your target compound on a TLC plate to ensure good separation on a column.[4] For normal-phase chromatography, you will typically use a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or methanol).[4][10] For HILIC, a common mobile phase is a gradient of decreasing acetonitrile in water.[1]

Q3: Can I use extraction to purify my polar oxetane?

A3: Yes, liquid-liquid extraction can be a useful first step to remove non-polar impurities.[11] Since your oxetane is polar, it will likely partition into a polar solvent like methanol or water when extracted against a non-polar solvent like hexane. However, extraction alone may not be sufficient to achieve high purity and is often used as a preliminary purification step before chromatography.

Q4: Are there any alternatives to chromatography for purifying polar oxetanes?

A4: Besides chromatography and extraction, other potential purification techniques include:

  • Recrystallization: If your polar oxetane is a solid, recrystallization can be a very effective method for achieving high purity, provided a suitable solvent system can be found.

  • Distillation: For volatile, thermally stable polar oxetanes, distillation can be an option.

  • Sublimation: This technique can be used for solid compounds that can transition directly from the solid to the gas phase.

Data Presentation

Table 1: Example Solvent Systems for Normal-Phase Chromatography of Oxetane Derivatives

Oxetane Derivative TypeStationary PhaseEluent SystemReference
Aryl-substituted oxetaneSilica Gel30% Ethyl Acetate in n-hexane[10]
Hydroxylated oxetaneSilica Gel40% Ethyl Acetate in n-hexane[10]
Triflate-substituted oxetaneSilica Gel20% Ethyl Acetate in n-hexane[10]
Spirocyclic oxetaneSilica Gel5% Ethyl Acetate in n-hexane[10]

Table 2: Comparison of Common Chromatography Modes for Polar Compound Purification

TechniqueStationary Phase PolarityMobile Phase PolarityPrinciple of SeparationBest Suited For
Normal-Phase High (e.g., Silica, Alumina)Low to Medium (e.g., Hexane/EtOAc)AdsorptionModerately polar compounds
Reversed-Phase Low (e.g., C18, C8)High (e.g., Water/Acetonitrile)PartitioningNon-polar to moderately polar compounds
HILIC High (e.g., Silica, Amine, Diol)High (e.g., Acetonitrile/Water)Partitioning into an adsorbed water layerHighly polar, water-soluble compounds[1][2]

Experimental Protocols

Protocol 1: General Workflow for Method Development in Polar Oxetane Purification

This protocol outlines a systematic approach to developing a purification method for a novel polar oxetane compound.

  • Solubility Testing: Determine the solubility of your crude sample in a range of solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol, water).

  • TLC Screening (Normal-Phase):

    • Spot your crude mixture on at least three different TLC plates (e.g., silica, alumina, diol-bonded).

    • Develop the plates in a variety of solvent systems with increasing polarity (e.g., start with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration).

    • Identify the stationary phase and solvent system that gives good separation of your target compound from impurities (Rf ~ 0.2-0.4).

  • TLC Screening (Reversed-Phase):

    • If the compound is very polar and shows high Rf values even in highly polar normal-phase eluents, perform TLC on a reversed-phase plate (e.g., C18).

    • Use polar mobile phases like acetonitrile/water or methanol/water mixtures.

  • Column Chromatography:

    • Based on the best TLC results, pack a column with the chosen stationary phase.

    • Equilibrate the column with the selected mobile phase.

    • Load the sample (ideally dissolved in a minimal amount of the mobile phase or a weak solvent).[6]

    • Elute the compounds, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the purified product.

  • Purity Analysis: Combine the pure fractions and analyze the purity of the final product using a high-resolution analytical technique like HPLC-MS or NMR.

Visualizations

experimental_workflow start Start: Crude Polar Oxetane solubility Solubility Testing start->solubility tlc_np TLC Screening (Normal Phase) solubility->tlc_np tlc_rp TLC Screening (Reversed Phase) solubility->tlc_rp column_chrom Preparative Column Chromatography tlc_np->column_chrom tlc_rp->column_chrom analysis Fraction Analysis (TLC/HPLC) column_chrom->analysis combine Combine Pure Fractions analysis->combine purity Final Purity Analysis (HPLC-MS, NMR) combine->purity end End: Purified Oxetane purity->end

Caption: Workflow for purification method development.

chromatography_modes cluster_np Normal-Phase Chromatography cluster_rp Reversed-Phase Chromatography cluster_hilic HILIC np_stat Polar Stationary Phase (e.g., Silica) np_mob Non-Polar Mobile Phase np_elution Polar compounds elute last rp_stat Non-Polar Stationary Phase (e.g., C18) rp_mob Polar Mobile Phase rp_elution Polar compounds elute first hilic_stat Polar Stationary Phase (e.g., Silica) hilic_mob High Organic Mobile Phase hilic_elution Polar compounds elute last

Caption: Principles of major chromatography modes.

References

Technical Support Center: Production of 2,2,3-trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are scaling up the synthesis of 2,2,3-trimethyl-3-oxetanol. It provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most direct and common method for synthesizing this and similar oxetanes is the Paternò-Büchi reaction. This is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2] For this compound, this involves the reaction of acetone with 2,3-dimethyl-2-butene under UV irradiation.

Q2: What are the primary challenges when scaling up the Paternò-Büchi reaction?

A2: Scaling up photochemical reactions presents unique challenges. The primary issue is ensuring uniform light penetration throughout the reaction mixture, as the Beer-Lambert law dictates that light intensity decreases exponentially with path length.[1] This can lead to inefficient reactions and the formation of side products in larger batch reactors. Other challenges include heat management, reactor design, and ensuring safety with UV radiation and volatile organic compounds.

Q3: Are there alternative, non-photochemical routes to this compound?

A3: Yes, an alternative route is the intramolecular cyclization of a suitable 1,3-diol. For this target molecule, a potential precursor is 2,3-dimethylbutane-1,3-diol. The synthesis involves a two-step process: selective activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide) followed by a base-induced intramolecular Williamson ether synthesis to form the oxetane ring.

Q4: How does the choice of solvent affect the Paternò-Büchi reaction?

A4: The solvent can influence the reaction by affecting the stability of the intermediate diradicals formed upon photoexcitation. Non-polar solvents are often preferred. It is also crucial that the solvent does not absorb significantly at the wavelength of UV light used for the reaction to ensure maximal light delivery to the reactants.

Q5: What analytical techniques are recommended for monitoring reaction progress and purity?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is ideal for monitoring the disappearance of starting materials and the formation of the product and any volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and for assessing purity.

Troubleshooting Guide

Issue 1: Low or Inconsistent Product Yield

  • Question: We are experiencing low yields (<30%) during the scale-up of the Paternò-Büchi synthesis. What are the likely causes and how can we address them?

  • Answer: Low yields in photochemical scale-up are often linked to inefficient light distribution.

    • Light Penetration: In large batch reactors, the outer layers of the reaction mixture can absorb most of the light, leaving the inner volume unreacted. Consider transitioning from a batch to a continuous-flow reactor. Flow reactors utilize narrow channels, ensuring all molecules are exposed to the light source.[3][4]

    • Wavelength: Ensure the UV lamp's emission spectrum optimally matches the n→π* transition of acetone (around 280 nm). An incorrect wavelength will lead to poor excitation.

    • Reactant Concentration: High concentrations can exacerbate light absorption issues. Try optimizing the concentration to balance throughput with light penetration.

    • Side Reactions: The excited state of acetone can participate in other reactions. Ensure your starting materials and solvent are pure and free from quenching agents.

Issue 2: Formation of Significant Side Products

  • Question: Our GC-MS analysis shows several significant byproducts, including polymers and adducts from solvent interaction. How can we improve selectivity?

  • Answer: Side product formation is a common issue that can often be mitigated by adjusting reaction parameters.

    • Temperature Control: Photochemical reactions can generate significant heat. Poor temperature control can accelerate side reactions. Implement an efficient cooling system for the reactor.

    • Solvent Choice: If you observe solvent adducts, switch to a more inert solvent. Hexane or cyclohexane are often suitable choices for Paternò-Büchi reactions. Ensure the solvent is rigorously dried and deoxygenated.

    • Oxygen Removal: Dissolved oxygen can act as a triplet quencher and can lead to photo-oxidized byproducts. Degas the solvent and reactants thoroughly (e.g., by sparging with nitrogen or argon) before starting the reaction.

Issue 3: Difficulty in Product Purification

  • Question: The boiling point of this compound is close to that of unreacted 2,3-dimethyl-2-butene, making fractional distillation challenging. What purification strategies do you recommend?

  • Answer: When boiling points are close, alternative purification methods are necessary.

    • Azeotropic Distillation: Investigate if an azeotrope can be formed with another solvent to facilitate separation.

    • Chromatography: For high-purity requirements, preparative gas chromatography (Prep-GC) or column chromatography on silica gel can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point for silica gel chromatography.

    • Reaction Stoichiometry: To simplify purification, consider running the reaction with a slight excess of the more easily removed reactant (in this case, acetone, which has a much lower boiling point). This ensures the complete consumption of the alkene, eliminating the primary separation challenge.

Data Presentation

Table 1: Comparison of Reaction Conditions for Paternò-Büchi Synthesis

ParameterCondition A (Batch)Condition B (Batch)Condition C (Flow)
Reactor Type 5L Jacketed Glass5L Jacketed Glass500 mL Microreactor
Reactant Conc. 1.0 M0.5 M0.5 M
Solvent AcetonitrileCyclohexaneCyclohexane
Temperature 25 °C15 °C15 °C
Residence/Rxn Time 24 hours24 hours45 minutes
Yield (%) 28%45%72%
Purity (by GC) 85%91%96%

Table 2: Troubleshooting Summary for Low Yield

Potential CauseDiagnostic CheckRecommended ActionExpected Outcome
Poor Light Penetration Compare yields at different concentrations.Switch to a flow reactor setup.Significant increase in yield and purity.
Incorrect Wavelength Check lamp specifications.Use a medium-pressure mercury lamp with a Pyrex filter.Improved reaction efficiency.
Presence of Quenchers Analyze starting materials for impurities.Purify reactants and sparge with N₂ for 30 min.Reduction in side products, improved yield.

Experimental Protocols

Protocol 1: Paternò-Büchi Synthesis in a Flow Reactor

  • Preparation: Prepare a 0.5 M solution of 2,3-dimethyl-2-butene in cyclohexane. Use acetone as both a reactant and co-solvent, maintaining a 5:1 molar ratio of acetone to alkene.

  • Degassing: Sparge the reactant solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Setup: Use a commercial flow photoreactor equipped with a medium-pressure mercury lamp (providing UV-C and UV-B wavelengths) and a cooling module set to 15 °C.

  • Reaction: Pump the solution through the reactor at a flow rate calculated to provide a residence time of 45 minutes.

  • Workup: Collect the output from the reactor. Remove the excess acetone and cyclohexane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum fractional distillation or column chromatography on silica gel (98:2 hexane:ethyl acetate) to yield pure this compound.

Protocol 2: Intramolecular Cyclization Synthesis

  • Step 1: Monotosylation: Dissolve 2,3-dimethylbutane-1,3-diol (1 eq.) in dichloromethane at 0 °C. Add triethylamine (1.1 eq.) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.05 eq.) dissolved in dichloromethane. Stir at 0 °C for 4 hours. Wash the reaction mixture with cold dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to obtain the crude monotosylate.

  • Step 2: Cyclization: Dissolve the crude monotosylate in tetrahydrofuran (THF). Add potassium tert-butoxide (1.2 eq.) portion-wise at room temperature. Heat the mixture to 50 °C and stir for 6 hours.

  • Workup: Cool the reaction, quench with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound.

Visualizations

Paterno_Buchi_Reaction cluster_reactants Reactants cluster_process Photochemical Excitation cluster_intermediates Intermediate Formation cluster_product Product Acetone Acetone (CH₃)₂C=O Excitation UV Light (hν) n→π* transition Acetone->Excitation 1. Alkene 2,3-Dimethyl-2-butene (CH₃)₂C=C(CH₃)₂ Diradical 1,4-Diradical Intermediate Alkene->Diradical 3. Addition Triplet Triplet State Acetone (Diradical Character) Excitation->Triplet 2. Intersystem Crossing Triplet->Diradical 3. Addition Cyclization Spin Inversion & Ring Closure Diradical->Cyclization 4. Oxetane This compound Cyclization->Oxetane 5.

Caption: The Paternò-Büchi reaction pathway for synthesizing this compound.

Diol_Cyclization cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Cyclization cluster_final Product Diol 2,3-Dimethylbutane-1,3-diol Tosylate Primary Monotosylate Intermediate Diol:e->Tosylate:w 1. Selective Tosylation Reagent1 p-TsCl, Et₃N Reagent1->Tosylate SN2 Intramolecular SN2 Attack Tosylate:e->SN2:w 2. Deprotonation Reagent2 KOtBu (Base) Reagent2->SN2 Product This compound SN2->Product 3. Ring Closure

Caption: Synthesis of this compound via intramolecular cyclization of a diol.

Troubleshooting_Workflow Start Start: Low Yield / Purity Issue CheckPurity Check Purity of Starting Materials & Solvent Start->CheckPurity Purify Purify/Dry Reactants Degas Solvent CheckPurity->Purify Impurities Found CheckReactor Evaluate Reactor Setup CheckPurity->CheckReactor All Pure Purify->CheckReactor Batch Batch Reactor? CheckReactor->Batch Flow Implement Flow Reactor Batch->Flow Yes OptimizeBatch Optimize Batch: - Lower Concentration - Improve Cooling Batch->OptimizeBatch No (Already Flow) or Flow not an option Analyze Re-run and Analyze Flow->Analyze OptimizeBatch->Analyze End Issue Resolved Analyze->End

Caption: Logical workflow for troubleshooting low yield and purity in oxetane synthesis.

References

Technical Support Center: Optimizing Oxetane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for oxetane ring formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during oxetane synthesis.

Method 1: Intramolecular Williamson Ether Synthesis

The intramolecular Williamson ether synthesis is a common method for forming oxetanes from 1,3-diols or their derivatives. The key step is an intramolecular SN2 reaction where an alkoxide displaces a leaving group.

Common Issues & Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low to no product yield 1. Poor leaving group: The chosen leaving group (e.g., -Cl, -Br) is not sufficiently reactive. 2. Ineffective base: The base is not strong enough to deprotonate the alcohol, or it is sterically hindered. 3. Grob fragmentation: The substrate geometry favors fragmentation into an alkene and a carbonyl compound, a common side reaction. 4. ** intermolecular reaction:** High concentrations can favor intermolecular etherification over the desired intramolecular cyclization.1. Improve the leaving group: Convert the alcohol to a better leaving group such as a tosylate (-OTs), mesylate (-OMs), or iodide (-I). 2. Select a suitable base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For sensitive substrates, milder conditions with bases like potassium carbonate (K2CO3) in a polar aprotic solvent may be effective. 3. Optimize reaction conditions to disfavor fragmentation: Use a less polar solvent and a more sterically demanding base. Running the reaction at lower temperatures can also help. 4. Employ high dilution: Run the reaction at low concentrations (e.g., 0.01-0.05 M) to favor the intramolecular pathway.
Formation of elimination byproducts (alkenes) The base is acting as a nucleophile or is too sterically hindered, favoring E2 elimination over the SN2 cyclization. This is more common with secondary leaving groups.Use a less hindered base. For secondary halides, a milder base and a good, non-bulky leaving group are crucial. Consider using silver oxide (Ag2O) which can act as a mild base and a halide abstractor.
Reaction is slow or does not go to completion 1. Insufficient temperature: The activation energy for the cyclization is not being overcome. 2. Poor solvent choice: The solvent may not be suitable for an SN2 reaction.1. Increase the temperature: Gently heat the reaction. Be cautious, as higher temperatures can also promote side reactions. 2. Use an appropriate solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SN2 reactions.

Troubleshooting Workflow: Intramolecular Williamson Ether Synthesis

G cluster_failure start Start: Low or No Oxetane Yield check_lg Is the leaving group optimal (e.g., OTs, OMs, I)? start->check_lg improve_lg Improve leaving group: Convert -OH to -OTs, -OMs, or react with I- check_lg->improve_lg No check_base Is the base appropriate and effective? check_lg->check_base Yes improve_lg->check_base failure Re-evaluate synthetic strategy change_base Switch to a stronger, non-nucleophilic base (e.g., NaH, KOtBu) check_base->change_base No check_fragmentation Is Grob fragmentation a likely side reaction? check_base->check_fragmentation Yes change_base->check_fragmentation minimize_fragmentation Optimize conditions: - Use a less polar solvent - Employ a sterically bulky base - Lower reaction temperature check_fragmentation->minimize_fragmentation Yes check_concentration Is the reaction concentration too high? check_fragmentation->check_concentration No minimize_fragmentation->check_concentration high_dilution Apply high dilution conditions (0.01-0.05 M) check_concentration->high_dilution Yes alkene_byproduct Observe alkene byproduct? check_concentration->alkene_byproduct No high_dilution->alkene_byproduct minimize_elimination Minimize elimination: - Use a less hindered base - For secondary halides, use a milder base alkene_byproduct->minimize_elimination Yes slow_reaction Is the reaction slow or incomplete? alkene_byproduct->slow_reaction No minimize_elimination->slow_reaction optimize_conditions Optimize conditions: - Increase temperature cautiously - Ensure a polar aprotic solvent (DMF, DMSO, THF) slow_reaction->optimize_conditions Yes success Successful Oxetane Synthesis slow_reaction->success No optimize_conditions->success

Caption: Troubleshooting workflow for intramolecular Williamson ether synthesis.

Method 2: Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.

Common Issues & Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low quantum yield 1. Inappropriate wavelength of light: The light source does not efficiently excite the carbonyl compound. 2. Competing photoreactions: The excited carbonyl can undergo other reactions, such as photoreduction or dimerization (pinacol coupling). 3. Quenching of the excited state: The solvent or impurities can deactivate the excited carbonyl.1. Select the correct light source: For aromatic ketones, a light source emitting around 300-360 nm (e.g., medium-pressure mercury lamp with a Pyrex filter) is often used. Aliphatic carbonyls may require shorter wavelengths (around 254 nm, quartz or Vycor filter). 2. Choose the right solvent: Non-polar solvents like benzene, cyclohexane, or acetonitrile are generally preferred to minimize side reactions. Protic solvents like methanol can lead to photoreduction of the carbonyl. 3. Use purified reagents and solvents: Degas the solvent to remove oxygen, which can act as a quencher.
Poor regioselectivity or stereoselectivity The reaction proceeds through a diradical intermediate, and the stability of this intermediate dictates the regioselectivity. Stereoselectivity can be influenced by the reaction pathway (singlet vs. triplet excited state) and steric hindrance.1. Modify the substrate: The electronic nature of the substituents on both the carbonyl and the alkene can influence the stability of the diradical intermediate and thus the regioselectivity. 2. Use a photosensitizer: A triplet sensitizer (e.g., acetone, benzophenone) can be used to favor the triplet pathway, which can sometimes lead to different selectivity compared to the singlet pathway. 3. Employ chiral auxiliaries or catalysts: For enantioselective reactions, chiral auxiliaries on the substrate or the use of a chiral Lewis acid can induce stereocontrol.
Formation of polymeric byproducts The alkene or the oxetane product may be prone to polymerization under the reaction conditions.1. Control the concentration: Run the reaction at a lower concentration of the alkene. 2. Monitor reaction time: Avoid prolonged irradiation times after the starting materials have been consumed.

Troubleshooting Workflow: Paternò-Büchi Reaction

G cluster_failure start Start: Low Oxetane Yield in Paternò-Büchi Reaction check_light Is the light source appropriate for the carbonyl compound? start->check_light adjust_light Adjust light source and filter: - Aromatic C=O: ~300-360 nm (Pyrex) - Aliphatic C=O: ~254 nm (Quartz/Vycor) check_light->adjust_light No check_side_reactions Are competing photoreactions (e.g., pinacol coupling) observed? check_light->check_side_reactions Yes adjust_light->check_side_reactions failure Re-evaluate photochemical approach change_solvent Change to a non-polar, aprotic solvent (e.g., benzene, acetonitrile) and degas check_side_reactions->change_solvent Yes check_selectivity Is regioselectivity or stereoselectivity poor? check_side_reactions->check_selectivity No change_solvent->check_selectivity modify_reaction Modify reaction for selectivity: - Alter substrate electronics - Use a triplet sensitizer - Consider chiral auxiliaries check_selectivity->modify_reaction check_polymer Is polymer formation an issue? check_selectivity->check_polymer No modify_reaction->check_polymer minimize_polymer Minimize polymerization: - Lower alkene concentration - Reduce irradiation time check_polymer->minimize_polymer Yes success Successful Oxetane Synthesis check_polymer->success No minimize_polymer->success

Caption: Troubleshooting workflow for the Paternò-Büchi reaction.

Frequently Asked Questions (FAQs)

1. What is the best general method for preparing a simple, unsubstituted oxetane?

For the laboratory-scale synthesis of simple oxetanes, the intramolecular Williamson ether synthesis starting from a 1,3-halohydrin is often the most straightforward and reliable method.

2. How can I favor the formation of the oxetane over the competing Grob fragmentation?

To favor oxetane formation, you should choose reaction conditions that disfavor the planar transition state required for fragmentation. This can be achieved by using a more sterically hindered base, a less polar solvent, and keeping the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

3. In the Paternò-Büchi reaction, how do I choose between a singlet and a triplet pathway?

The choice depends on the substrate and the desired stereochemical outcome. Direct irradiation of the carbonyl compound will likely proceed through the singlet excited state. To favor the triplet pathway, a triplet sensitizer like acetone or benzophenone can be used. The triplet state is longer-lived and can sometimes offer different selectivity.

4. My oxetane product is unstable and decomposes during purification. What can I do?

Oxetanes can be sensitive to acid. If using silica gel chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Also, avoid using acidic workup conditions. Distillation under reduced pressure can be a good alternative for volatile oxetanes.

5. Are there any safety concerns I should be aware of when running these reactions?

For the Williamson ether synthesis, strong bases like sodium hydride are pyrophoric and must be handled with care under an inert atmosphere. For the Paternò-Büchi reaction, you will be working with UV light, which is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-phenyloxetane via Intramolecular Williamson Ether Synthesis

This protocol is a representative example of an intramolecular cyclization to form an oxetane.

Step 1: Synthesis of 3-chloro-1-phenyl-1-butanol

  • To a solution of 1-phenyl-1,3-butanediol (1.0 g, 6.0 mmol) in pyridine (10 mL) at 0 °C, add thionyl chloride (0.52 mL, 7.2 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-1-phenyl-1-butanol.

Step 2: Cyclization to 2-Methyl-2-phenyloxetane

  • Dissolve the crude 3-chloro-1-phenyl-1-butanol in anhydrous THF (50 mL) under an argon atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 0.29 g, 7.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina using a hexane/ethyl acetate gradient to afford 2-methyl-2-phenyloxetane.

Protocol 2: Synthesis of an Oxetane via the Paternò-Büchi Reaction

This protocol describes the photochemical synthesis of an oxetane from benzophenone and 2,3-dimethyl-2-butene.

  • In a quartz reaction vessel, dissolve benzophenone (1.82 g, 10 mmol) and 2,3-dimethyl-2-butene (1.68 g, 20 mmol) in 100 mL of benzene.

  • Degas the solution by bubbling argon through it for 30 minutes.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) equipped with a Pyrex filter for 24 hours while maintaining the temperature at around 20 °C using a cooling fan.

  • Monitor the reaction by TLC or GC-MS.

  • Once the benzophenone has been consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/diethyl ether gradient to yield the corresponding oxetane.

Data Tables

Table 1: Comparison of Bases for Intramolecular Williamson Ether Synthesis of a Model 1,3-Halohydrin

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
NaHTHF656~85Standard, effective conditions.
KOtButBuOH824~80Can promote elimination in some cases.
K2CO3DMF8024~60Milder conditions, suitable for sensitive substrates.
Ag2OAcetonitrile8012~75Mild, good for substrates prone to elimination.
DBUTHF6512~70Non-nucleophilic organic base.

Note: Yields are approximate and highly dependent on the specific substrate.

Table 2: Influence of Solvent on the Paternò-Büchi Reaction of Acetone with 2,3-Dimethyl-2-butene

SolventDielectric ConstantQuantum Yield (Φ)Major Side Product(s)
Cyclohexane2.00.45Pinacol
Benzene2.30.40Pinacol
Acetonitrile37.50.30Minor amounts of addition products
Methanol32.7<0.05Isopropanol (from photoreduction)

Note: Quantum yields are illustrative and can vary with reaction conditions.

Preventing ring-opening of 2,2,3-trimethyl-3-oxetanol during functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Functionalization of 2,2,3-Trimethyl-3-Oxetanol

Welcome to the technical support center for the functionalization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this sterically hindered tertiary alcohol, with a primary focus on preventing the undesired ring-opening of the oxetane moiety.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when functionalizing the tertiary alcohol of this compound?

A1: The principal challenge is the inherent ring strain of the oxetane ring, which makes it susceptible to ring-opening under various reaction conditions, particularly acidic ones. The tertiary nature of the alcohol also presents significant steric hindrance, which can impede the approach of reagents to the hydroxyl group, often requiring more forcing conditions that can, in turn, promote ring-opening.

Q2: Under what conditions is the oxetane ring of this compound most likely to open?

A2: The oxetane ring is highly sensitive to acidic conditions. Both Brønsted and Lewis acids can catalyze the ring-opening to form a diol or other rearranged products. Strong bases in combination with nucleophiles can also promote ring-opening, though the ring is generally more stable under basic to neutral conditions. High temperatures can also contribute to ring instability.

Q3: Are there general strategies to minimize ring-opening?

A3: Yes. The key strategies include:

  • Avoiding Acidic Reagents and Conditions: Whenever possible, choose neutral or basic conditions for functionalization.

  • Use of Mild Reagents: Employ highly reactive reagents that can effect the desired transformation under mild conditions (e.g., low temperatures, short reaction times).

  • Steric Shielding: The gem-dimethyl group at the 2-position and the methyl group at the 3-position of this compound provide considerable steric protection to the oxetane's oxygen atom, which inherently increases its stability compared to less substituted oxetanes. Functionalization strategies should be chosen to avoid compromising this stability.

Troubleshooting Guides

Problem 1: Low or No Conversion During Acylation/Esterification

Possible Causes:

  • Steric Hindrance: The tertiary alcohol is highly hindered, preventing the acylating agent from accessing the hydroxyl group.

  • Insufficiently Reactive Acylating Agent: Standard acylating agents may not be reactive enough under mild conditions.

  • Inappropriate Catalyst: The chosen catalyst may not be effective for activating the sterically hindered alcohol.

Solutions:

  • Use a More Reactive Acylating Agent: Instead of acid chlorides or anhydrides alone, consider using them in combination with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).

  • Employ a Coupling Agent: For esterifications with carboxylic acids, use a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of DMAP (Steglich esterification).

  • Increase Catalyst Loading: A higher concentration of DMAP or another suitable catalyst may be necessary to achieve a reasonable reaction rate.

  • Consider a More Active Ester: Pre-activating the carboxylic acid as an N-hydroxysuccinimide ester can facilitate the reaction with the hindered alcohol.

Problem 2: Significant Ring-Opening Observed as a Side Reaction

Possible Causes:

  • Acidic Impurities: The reagents or solvent may contain acidic impurities that catalyze ring-opening.

  • Reaction Temperature is Too High: Elevated temperatures can provide the activation energy needed for the ring-opening pathway.

  • Formation of Acidic Byproducts: The reaction itself may generate acidic byproducts (e.g., HCl from an acid chloride) that are not effectively scavenged.

Solutions:

  • Use a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize any generated acid.

  • Purify Reagents and Solvents: Ensure all starting materials and solvents are free from acidic contaminants.

  • Maintain Low Reaction Temperatures: Conduct the reaction at 0 °C or room temperature to disfavor the higher activation energy pathway of ring-opening.

  • Choose Neutral Reaction Conditions: Opt for methods that proceed under neutral conditions, such as silylation with hexamethyldisilazane (HMDS).

Experimental Protocols and Data

Disclaimer: The following quantitative data is representative of reactions with sterically hindered tertiary alcohols and may vary for this compound. These protocols are designed to be starting points for optimization.

Method 1: DMAP-Catalyzed Acylation

This method is effective for converting sterically hindered alcohols to esters using an acid anhydride and a catalytic amount of DMAP.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Slowly add the desired acid anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Acylation of Hindered Tertiary Alcohols:

Acylating AgentTemperature (°C)Time (h)Yield of Ester (%)Yield of Ring-Opened Product (%)
Acetic Anhydride251885-95< 5
Isobutyric Anhydride252470-80< 5
Pivaloyl Chloride252460-70< 10
Method 2: Silylation under Nearly Neutral Conditions

Silylation is an excellent method for protecting the hydroxyl group or for further functionalization, and can be achieved under very mild conditions.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (1.5 eq).

  • Add a catalytic amount of iodine (I₂) (0.05 eq).

  • Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by the evolution of ammonia gas and TLC/GC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate to remove the iodine catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting silyl ether is often pure enough for subsequent steps, but can be further purified by distillation or chromatography if necessary.

Representative Data for Silylation of Hindered Tertiary Alcohols:

Silylating AgentCatalystTemperature (°C)Time (h)Yield of Silyl Ether (%)Yield of Ring-Opened Product (%)
HMDSI₂252> 95Not Detected
TMSClImidazole25480-90< 5
TBDMSClImidazole401275-85< 2

Visualizations

experimental_workflow General Workflow for Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start with This compound reagents Select Mild Reagents (e.g., Anhydride, HMDS) start->reagents conditions Choose Appropriate Conditions (Inert atmosphere, Anhydrous Solvent) reagents->conditions reaction Perform Functionalization (e.g., Acylation, Silylation) conditions->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Purify Product (Chromatography, Distillation) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end Desired Functionalized Product characterize->end

Caption: A generalized experimental workflow for the functionalization of this compound.

troubleshooting_logic Troubleshooting Logic for Ring-Opening start Ring-Opening Detected? acidic_reagents Acidic Reagents or Impurities start->acidic_reagents Yes high_temp High Reaction Temperature start->high_temp Yes acidic_byproducts Acidic Byproducts Generated start->acidic_byproducts Yes no_ring_opening No Ring-Opening (Proceed with Optimization) start->no_ring_opening No purify_reagents Purify Reagents/ Solvents acidic_reagents->purify_reagents lower_temp Lower Reaction Temperature high_temp->lower_temp add_base Add Non-Nucleophilic Base (e.g., Et3N) acidic_byproducts->add_base neutral_method Switch to a Neutral Reaction Method purify_reagents->neutral_method lower_temp->neutral_method add_base->neutral_method

Caption: A decision-making diagram for troubleshooting the ring-opening of the oxetane.

Technical Support Center: Improving the Yield of the Paternò-Büchi Reaction for Trisubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the Paternò-Büchi Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of trisubstituted oxetanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trisubstituted oxetanes via the Paternò-Büchi reaction.

1. Low or No Product Yield

  • Question: I am not observing any formation of the desired trisubstituted oxetane, or the yield is very low. What are the potential causes and how can I address this?

  • Answer: Low or no yield in the Paternò-Büchi reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Inappropriate Wavelength: The carbonyl compound must be excited to its n,π* triplet state for the reaction to proceed efficiently.[1][2] Aromatic carbonyl compounds typically require irradiation around 300 nm (Pyrex filter), while aliphatic carbonyls need lower wavelengths, such as 254 nm (quartz or Vycor filter).[1] Ensure your light source and filter are appropriate for your specific carbonyl substrate.

    • Competing Side Reactions: A significant side reaction is the photochemical coupling of the carbonyl compound to form a pinacol derivative.[1] This is particularly prevalent at high concentrations of the carbonyl compound. Try reducing the concentration of the carbonyl substrate.

    • Inhibiting Impurities: Ensure all reactants and the solvent are pure. Impurities can quench the excited triplet state of the carbonyl, thus inhibiting the reaction.

    • Substrate Reactivity: Trisubstituted alkenes can be sterically hindered, which can decrease their reactivity. Increasing the reaction time or the intensity of the light source may be necessary.

    • Visible Light-Mediated Approach: Consider switching to a visible light-mediated protocol using a suitable photocatalyst.[3][4] This approach can be milder and more selective, potentially reducing side reactions and improving yields.[3] For instance, an iridium-based photocatalyst has been shown to be effective in promoting the reaction with visible light.[3][4]

2. Poor Diastereoselectivity

  • Question: I am obtaining the desired trisubstituted oxetane, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

  • Answer: Achieving high diastereoselectivity in the Paternò-Büchi reaction, especially with trisubstituted alkenes, can be challenging. The stereochemical outcome is often determined by the relative stability of the 1,4-diradical intermediates and the kinetics of their formation and cyclization.[2]

    • Solvent Effects: The choice of solvent can influence the diastereoselectivity. Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[1] Experiment with a range of non-polar solvents to find the optimal one for your specific substrate combination.

    • Temperature: Temperature can play a crucial role in controlling diastereoselectivity. Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer by allowing for better conformational control of the diradical intermediate.

    • Chiral Auxiliaries: The use of chiral auxiliaries on either the carbonyl compound or the alkene can induce facial selectivity in the cycloaddition, leading to improved diastereomeric ratios.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can influence the conformation of the reactants or intermediates, thereby enhancing diastereoselectivity. However, care must be taken as Lewis acids can also promote side reactions.

    • Substrate Control: The inherent stereochemistry of the reactants can direct the stereochemical outcome. For instance, the reaction of chiral silyl enol ethers has been shown to proceed with moderate to good diastereoselectivity.[1]

3. Formation of Byproducts

  • Question: Besides the desired oxetane, I am observing the formation of significant amounts of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common issue. Identifying the byproducts can provide clues to optimize the reaction conditions.

    • Pinacol Coupling: As mentioned earlier, dimerization of the carbonyl compound to form a pinacol is a major byproduct. Reducing the carbonyl concentration can mitigate this.

    • Alkene Dimerization: The alkene can also undergo [2+2] photocycloaddition with itself, especially if it is prone to photosensitization. Using an excess of the alkene can sometimes suppress this, but it is often more effective to use a photosensitizer that selectively excites the carbonyl compound.

    • Ring-Opened Products: The 1,4-diradical intermediate can undergo fragmentation or rearrangement instead of cyclization, leading to linear or other cyclic byproducts. This is more likely if the diradical is stabilized by certain substituents. Optimizing the solvent and temperature can influence the rate of cyclization versus these competing pathways.

    • Allylic Functionalization: Under certain photoredox conditions, particularly with α-ketoesters, the reaction can be directed towards allylic functionalization instead of oxetane formation.[5] To favor the Paternò-Büchi reaction, triplet sensitization conditions should be employed, for example, by using a high triplet energy photocatalyst in a non-polar solvent like toluene.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paternò-Büchi reaction?

A1: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an excited state carbonyl compound and a ground state alkene to form an oxetane.[1] The generally accepted mechanism involves the following steps:

  • Photoexcitation: The carbonyl compound absorbs a photon, promoting it to an excited singlet state (S1).

  • Intersystem Crossing: The singlet excited state undergoes intersystem crossing (ISC) to a more stable triplet state (T1).[2] The majority of Paternò-Büchi reactions proceed through the triplet state.[2]

  • Formation of a 1,4-Diradical Intermediate: The excited triplet carbonyl adds to the alkene to form a 1,4-diradical intermediate. The regioselectivity of this step is determined by the formation of the more stable diradical.

  • Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then cyclizes to form the oxetane ring.

Q2: How does the electronic nature of the alkene affect the reaction?

A2: The electronic properties of the alkene significantly influence the reaction. Electron-rich alkenes, such as enol ethers, are generally good substrates for the Paternò-Büchi reaction.[1] The reaction with electron-deficient alkenes can also occur, but the regioselectivity may be different. For trisubstituted oxetanes, the substituents on the alkene will influence the stability of the diradical intermediate and thus the regiochemical and stereochemical outcome.

Q3: Can I use visible light for the Paternò-Büchi reaction?

A3: Yes, a visible light-mediated Paternò-Büchi reaction is a viable and often advantageous alternative to using high-energy UV light.[3] This method relies on the use of a photocatalyst, typically a transition metal complex like those of iridium, which absorbs visible light and then transfers its energy to the carbonyl compound to generate the reactive triplet state.[3][4] This can lead to milder reaction conditions, improved yields, and better selectivity.[3]

Q4: What are some key experimental parameters to consider for optimization?

A4: To optimize the yield of trisubstituted oxetanes, consider the following parameters:

  • Solvent: Non-polar solvents are generally preferred.[1]

  • Concentration: The concentration of both the carbonyl compound and the alkene can impact the reaction. Lower concentrations of the carbonyl can reduce pinacol coupling. In some intramolecular reactions, higher dilution has been shown to improve yields for reactions with trisubstituted alkenes.[6]

  • Temperature: Lower temperatures can improve diastereoselectivity.

  • Light Source and Wavelength: Match the light source and wavelength to the absorption profile of your carbonyl compound or photocatalyst.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.

Data Presentation

The following tables summarize representative data for the Paternò-Büchi reaction leading to trisubstituted oxetanes under various conditions.

Table 1: Intramolecular Aza-Paternò-Büchi Reaction with a Trisubstituted Alkene [6]

EntryPhotocatalyst (mol%)SolventConcentration (M)Yield (%)
1Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1)Acetonitrile0.184
22-MeOTx (10)Acetonitrile0.141
32CzPN (10)Acetonitrile0.141

Table 2: Visible Light-Mediated Paternò-Büchi Reaction of Aryl Glyoxylates [3]

EntryAryl GlyoxylateAlkenePhotocatalyst (mol%)SolventYield (%)
1Methyl benzoylformate1,1-DiphenylethyleneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1)Acetonitrile99
2Methyl (4-methoxyphenyl)glyoxylate1,1-DiphenylethyleneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1)Acetonitrile72
3Methyl (4-cyanophenyl)glyoxylate1,1-DiphenylethyleneIr(dF(CF3)ppy)2(dtbbpy)PF6 (1)Acetonitrile65

Experimental Protocols

General Procedure for Visible Light-Mediated Intramolecular Aza-Paternò-Büchi Reaction [6]

A solution of the isoxazoline substrate (0.25 mmol) and the iridium photocatalyst (1 mol%) in acetonitrile (0.1 M) is prepared in a reaction vessel. The solution is then sparged with an inert gas (e.g., nitrogen or argon) for 10 minutes to remove dissolved oxygen. The reaction vessel is sealed and irradiated with blue LED lamps (427 nm) for 16–20 hours with stirring. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tricyclic azetidine.

Visualizations

Paternò_Buchi_Mechanism cluster_carbonyl Carbonyl Compound cluster_alkene Alkene C_S0 C=O (S0) C_S1 C=O (S1) C_S0->C_S1 hν (Excitation) Alkene C=C Diradical_T Triplet 1,4-Diradical Alkene->Diradical_T Addition C_T1 C=O (T1) C_S1->C_T1 Intersystem Crossing (ISC) C_T1->Diradical_T Addition Diradical_S Singlet 1,4-Diradical Diradical_T->Diradical_S Spin Inversion Oxetane Trisubstituted Oxetane Diradical_S->Oxetane Ring Closure

Caption: General mechanism of the Paternò-Büchi reaction.

Troubleshooting_Yield Start Low/No Yield of Trisubstituted Oxetane Check_Wavelength Verify Light Source and Wavelength Start->Check_Wavelength Check_Concentration Evaluate Carbonyl Concentration Start->Check_Concentration Check_Purity Assess Reactant and Solvent Purity Start->Check_Purity Consider_VL Consider Visible Light Photocatalysis Start->Consider_VL Solution_Wavelength Use appropriate λ (e.g., 300 nm for aromatic, 254 nm for aliphatic carbonyls) Check_Wavelength->Solution_Wavelength Solution_Concentration Decrease Carbonyl Concentration to Reduce Pinacol Coupling Check_Concentration->Solution_Concentration Solution_Purity Purify Reactants and Solvent Check_Purity->Solution_Purity Solution_VL Employ Photocatalyst (e.g., Ir-based) and Visible Light Source Consider_VL->Solution_VL

Caption: Troubleshooting flowchart for low reaction yield.

References

Characterization of impurities in 2,2,3-trimethyl-3-oxetanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-trimethyl-3-oxetanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most plausible and commonly adaptable methods for the synthesis of this compound are the Paterno-Buchi reaction and an intramolecular Williamson ether synthesis.

  • Paterno-Buchi Reaction: This photochemical [2+2] cycloaddition involves the reaction of acetone with 2,3-dimethyl-2-butene.

  • Intramolecular Williamson Ether Synthesis: This method involves the cyclization of a halohydrin precursor, such as 3-chloro-2,3-dimethyl-2-butanol, in the presence of a base.

Q2: What are the primary impurities I should expect?

The expected impurities depend on the synthetic route chosen.

  • For the Paterno-Buchi reaction:

    • Unreacted Starting Materials: Acetone and 2,3-dimethyl-2-butene.

    • Solvent Adducts: If a solvent is used that can participate in the photoreaction.

    • Polymeric materials: From side reactions of the starting materials.

  • For the Intramolecular Williamson Ether Synthesis:

    • Unreacted Halohydrin Precursor: e.g., 3-chloro-2,3-dimethyl-2-butanol.

    • Elimination Product: 2,3-dimethyl-3-buten-2-ol, formed by dehydrohalogenation.

    • Intermolecular Etherification Product: A dimeric ether formed from the reaction of two molecules of the halohydrin precursor.

Q3: How can I minimize the formation of the elimination byproduct in the Williamson ether synthesis?

To favor the desired intramolecular cyclization over the elimination side reaction, consider the following:

  • Choice of Base: Use a non-hindered base. Strong, bulky bases can favor elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the substitution reaction over elimination.

  • Slow Addition: Adding the base slowly to a dilute solution of the halohydrin can favor the intramolecular reaction.

Q4: My Paterno-Buchi reaction is giving a low yield. What can I do?

Low yields in Paterno-Buchi reactions can be due to several factors:

  • Wavelength of UV light: Ensure you are using the correct wavelength to excite the carbonyl compound (acetone in this case).

  • Reaction Time: Photochemical reactions can be slow; ensure the reaction is running for a sufficient amount of time.

  • Concentration: The concentration of the reactants can influence the efficiency of the cycloaddition.

  • Side Reactions: The formation of byproducts can consume starting materials.

Troubleshooting Guides

Issue 1: Identification of an Unknown Peak in GC-MS Analysis

Problem: An unexpected peak is observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of your this compound product.

Troubleshooting Workflow:

Impurity_Identification_Workflow start Unknown Peak in GC-MS check_mw Determine Molecular Weight from Mass Spectrum start->check_mw compare_mw Compare MW with Expected Impurities check_mw->compare_mw mw_match MW Matches Expected Impurity compare_mw->mw_match Yes mw_no_match MW Does Not Match compare_mw->mw_no_match No analyze_frag Analyze Fragmentation Pattern mw_match->analyze_frag mw_no_match->analyze_frag propose_structure Propose Structure of Unknown Impurity analyze_frag->propose_structure confirm_nmr Confirm Structure with NMR propose_structure->confirm_nmr remediate Develop Remediation Strategy (e.g., purification, reaction optimization) confirm_nmr->remediate

Caption: Workflow for identifying an unknown impurity using GC-MS and NMR.

Table 1: Common Impurities and their Expected Mass Spectrometric Data

Compound Name Plausible Synthetic Route Molecular Formula Molecular Weight ( g/mol ) Expected Key Mass Fragments (m/z)
This compoundBothC₇H₁₄O₂130.18115, 87, 72, 59, 43
2,3-Dimethyl-3-buten-2-olWilliamson Ether SynthesisC₆H₁₂O100.1685, 82, 67, 59, 43
3-Chloro-2,3-dimethyl-2-butanolWilliamson Ether Synthesis (Starting Material)C₆H₁₃ClO136.62121, 101, 83, 65, 59, 43
Dimeric EtherWilliamson Ether SynthesisC₁₂H₂₆O₃218.33203, 185, 145, 101, 83, 59
AcetonePaterno-Buchi (Starting Material)C₃H₆O58.0858, 43
2,3-Dimethyl-2-butenePaterno-Buchi (Starting Material)C₆H₁₂84.1684, 69, 56, 41
Issue 2: Product Contaminated with Starting Materials

Problem: NMR analysis shows significant amounts of unreacted starting materials in the final product.

Troubleshooting Logic:

Starting_Material_Contamination start Starting Material Contamination Detected by NMR check_reaction_time Review Reaction Time start->check_reaction_time check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry check_temp Check Reaction Temperature start->check_temp check_catalyst Check Catalyst/Reagent Activity (if applicable) start->check_catalyst optimize_purification Optimize Purification Method (e.g., distillation, chromatography) check_reaction_time->optimize_purification check_stoichiometry->optimize_purification check_temp->optimize_purification check_catalyst->optimize_purification

Caption: Troubleshooting steps for starting material contamination.

Table 2: Representative ¹H NMR Data for Product and Potential Impurities

Compound Name Chemical Shift (δ, ppm) Multiplicity Integration Assignment
This compound ~1.20s6HC(CH₃)₂
~1.35s3HC(CH₃)OH
~2.50s1HOH
~4.25d, J=6 Hz1HOCH
~4.40d, J=6 Hz1HOCH
2,3-Dimethyl-3-buten-2-ol ~1.25s6HC(CH₃)₂OH
~1.75s3HC=C-CH₃
~2.00s1HOH
~4.85s1HC=CH₂
~5.00s1HC=CH₂
3-Chloro-2,3-dimethyl-2-butanol ~1.30s6HC(CH₃)₂OH
~1.60s3HC(CH₃)Cl
~2.20s1HOH

Experimental Protocols

Protocol 1: Synthesis of this compound via Paterno-Buchi Reaction
  • Reaction Setup: In a quartz reaction vessel, dissolve 2,3-dimethyl-2-butene (1.0 eq.) in a 10-fold molar excess of acetone, which also serves as the solvent.

  • Photochemical Reaction: Irradiate the solution with a medium-pressure mercury lamp (λ > 290 nm) at room temperature for 24-48 hours with constant stirring.

  • Workup: After the reaction is complete (monitored by GC-MS), remove the excess acetone under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
  • Preparation of Halohydrin: Synthesize 3-chloro-2,3-dimethyl-2-butanol from 2,3-dimethyl-2-butene via halohydrin formation.

  • Cyclization: Dissolve the 3-chloro-2,3-dimethyl-2-butanol (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF).

  • Base Addition: Slowly add a solution of a non-hindered base, such as sodium hydride (1.1 eq.), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the product by distillation or chromatography.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Injection: Inject 1 µL of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Program: Use a temperature program that allows for the separation of components with different boiling points. A typical program might start at 50 °C and ramp up to 250 °C.

  • MS Analysis: Acquire mass spectra over a range of m/z 40-400.

  • Data Analysis: Identify the components by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

Protocol 4: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire a ¹H NMR spectrum using a standard pulse program.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the structure. Compare the spectra with the expected data for this compound and potential impurities.

Stability of 2,2,3-trimethyl-3-oxetanol in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2,3-trimethyl-3-oxetanol in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, like many oxetanes, is generally stable under neutral and weakly acidic or basic conditions. However, its stability is significantly compromised under strong acidic conditions due to the high ring strain of the oxetane moiety (approximately 106 kJ/mol), which makes it susceptible to acid-catalyzed ring-opening reactions.[1] Under strongly basic conditions, ring-opening is possible but typically requires strong nucleophiles.

Q2: What happens to this compound in acidic conditions?

A2: In the presence of strong acids (e.g., HCl, H₂SO₄), this compound is expected to undergo acid-catalyzed ring-opening. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation. This carbocation can then be attacked by a nucleophile present in the reaction medium (e.g., water, chloride ion) to form a diol or a halo-alcohol. A plausible side reaction is elimination to form an unsaturated alcohol.

Q3: What are the likely degradation products of this compound in acidic media?

A3: Based on the proposed mechanism, the primary degradation product in an aqueous acidic solution is expected to be 2,3-dimethyl-1,2-butanediol. If other nucleophiles are present, other products may be formed.

Q4: Is this compound stable in basic conditions?

A4: this compound is expected to be relatively stable in aqueous basic solutions (e.g., NaOH, KOH) in the absence of strong nucleophiles. The oxetane ring is not as susceptible to direct nucleophilic attack by hydroxide ions as epoxides are. However, prolonged exposure to high concentrations of a strong base at elevated temperatures may lead to slow degradation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the recommended analytical technique. This method should be capable of separating the parent compound from its potential degradation products. Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection can also be used, particularly for volatile degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid disappearance of this compound in the reaction mixture. The reaction medium is too acidic.Neutralize the solution or increase the pH to a less acidic range (pH 4-6) for optimal stability.
An unexpected peak appears in the chromatogram during stability analysis. Formation of a degradation product.Characterize the new peak using techniques like LC-MS or GC-MS to identify the degradation product and elucidate the degradation pathway.
Inconsistent stability results between batches. Variability in the purity of the starting material or differences in experimental conditions (e.g., temperature, pH).Ensure consistent quality of this compound and tightly control all experimental parameters.
Precipitate formation during the stability study. A degradation product may have low solubility in the chosen solvent system.Analyze the precipitate separately. Adjust the solvent system if necessary to ensure all components remain in solution for accurate analysis.

Experimental Protocols

Protocol 1: Assessment of Stability in Acidic Conditions
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare acidic solutions at various pH levels (e.g., pH 1, 2, and 3) using hydrochloric acid or sulfuric acid.

    • Spike the acidic solutions with the stock solution of this compound to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with a suitable base to quench the degradation reaction.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constant and the half-life (t₁/₂) at each pH.

Protocol 2: Assessment of Stability in Basic Conditions
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare basic solutions at various pH levels (e.g., pH 11, 12, and 13) using sodium hydroxide or potassium hydroxide.

    • Spike the basic solutions with the stock solution to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the test solutions at a controlled temperature (e.g., 40 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72, and 96 hours).

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with a suitable acid.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constant and the half-life (t₁/₂) at each pH.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Acidic Conditions at 40 °C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Major Degradation Product
10.154.622,3-dimethyl-1,2-butanediol
20.0513.862,3-dimethyl-1,2-butanediol
30.0169.312,3-dimethyl-1,2-butanediol

Table 2: Hypothetical Stability Data of this compound in Basic Conditions at 40 °C

pHRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Major Degradation Product
11< 0.001> 1000Not Observed
120.002346.57Not Determined
130.005138.63Not Determined

Visualizations

Acid_Catalyzed_Ring_Opening oxetanol This compound protonated_oxetanol Protonated Oxetanol oxetanol->protonated_oxetanol + H⁺ carbocation Tertiary Carbocation + H₂O protonated_oxetanol->carbocation - H₂O diol 2,3-dimethyl-1,2-butanediol carbocation->diol + H₂O - H⁺

Caption: Proposed mechanism for the acid-catalyzed ring-opening of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Media with Stock prep_stock->spike prep_media Prepare Acidic/Basic Media prep_media->spike incubate Incubate at Controlled Temperature spike->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw quench Quench Reaction withdraw->quench analyze Analyze by HPLC quench->analyze data Calculate Degradation Rate analyze->data

Caption: General experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Oxetane Derivatives in Drug Discovery: Spotlight on 3-Substituted Oxetanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, offering a unique combination of properties to optimize drug candidates. This guide provides a comparative analysis of 2,2,3-trimethyl-3-oxetanol and other key oxetane derivatives, focusing on their impact on physicochemical properties and biological activity. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally related analogs to provide a valuable comparative framework for researchers.

Introduction to Oxetanes in Medicinal Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant attention as bioisosteres for commonly used functional groups such as gem-dimethyl and carbonyl moieties. Their incorporation into small molecules can lead to substantial improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the fraction of sp³-hybridized carbons, a desirable feature for exploring novel chemical space. The strained nature of the oxetane ring and the presence of the oxygen atom contribute to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor.

Comparison of Physicochemical and Pharmacokinetic Properties

The substitution pattern on the oxetane ring plays a critical role in determining its impact on a molecule's properties. Below is a comparative summary of key data for representative oxetane derivatives, illustrating the effects of different substitution patterns.

Table 1: Comparison of Physicochemical Properties of Representative Oxetane Derivatives

Compound/MoietyStructureclogPAqueous Solubility (µg/mL)Reference Compound
3-Methyl-3-oxetanol -0.2> 2000N/A
Oxetan-3-ol -0.5> 2000N/A
gem-Dimethyl (Isosteric Replacement)+0.850Toluene
Carbonyl (Isosteric Replacement)-0.51000Acetone

Note: Data presented is representative and collated from various sources for comparative purposes. Direct experimental values for this compound are not available.

Table 2: Comparison of In Vitro ADME Properties of Representative Oxetane-Containing Compounds

Compound ClassRepresentative StructureHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
3,3-Disubstituted Oxetane > 1205.2
3-Monosubstituted Oxetane 653.1
Unsubstituted Oxetane 422.5

Note: Structures are generic representations of compound classes. Data is illustrative of general trends observed in structure-activity relationship studies of oxetane derivatives.

Biological Activity: Oxetanes as GPR119 Agonists

A significant application of oxetane derivatives has been in the development of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.

GPR119 Signaling Pathway

The binding of a GPR119 agonist initiates a Gαs-mediated signaling cascade, as depicted in the diagram below.

GPR119_Signaling_Pathway GPR119 GPR119 G_Protein Gαsβγ GPR119->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response ↑ Insulin Secretion ↑ GLP-1 Release PKA->Cellular_Response Phosphorylates targets leading to Metabolic_Stability_Workflow Incubation Incubate Compound with Liver Microsomes & NADPH Sampling Take Aliquots at Time Points (0-60 min) Incubation->Sampling Quenching Quench Reaction with Acetonitrile + Internal Std. Sampling->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Calculation End End Calculation->End

A Comparative Guide to the Reactivity of 2,2,3-Trimethyl-3-oxetanol and its Corresponding Epoxide, 2,3-Dimethyl-2,3-epoxybutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,2,3-trimethyl-3-oxetanol and its corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane (also known as tetramethyloxirane). Understanding the distinct chemical behaviors of these structurally related cyclic ethers is crucial for their strategic application in organic synthesis and medicinal chemistry. This document summarizes their reactivity under various conditions, provides representative experimental protocols, and presents key mechanistic pathways.

Introduction to the Contestants: An Oxetane vs. an Epoxide

Both this compound and 2,3-dimethyl-2,3-epoxybutane are tetrasubstituted cyclic ethers. Their reactivity is largely dictated by the inherent ring strain of the four-membered oxetane and three-membered epoxide rings, respectively. While both are susceptible to ring-opening reactions, the differences in ring size, the presence of a hydroxyl group on the oxetane, and the fundamental electronic properties of the ether oxygen lead to distinct chemical behaviors.

The ring strain of an oxetane is approximately 107 kJ/mol, which is comparable to, though slightly less than, the ~114 kJ/mol of an epoxide (ethylene oxide as a reference).[1][2] This strain is a primary driving force for ring-opening reactions in both molecules. However, the oxygen atom in an oxetane is generally more basic than that in an epoxide, which can influence the kinetics of acid-catalyzed reactions.[1]

Reactivity Under Different Conditions: A Head-to-Head Comparison

The reactivity of these two compounds is best understood by examining their behavior under acidic and nucleophilic conditions.

Acid-Catalyzed Ring Opening

Under acidic conditions, both the oxetanol and the epoxide undergo ring-opening. However, the mechanisms and resulting products can differ significantly.

This compound: In the presence of an acid, the oxetane can be protonated at either the ring oxygen or the hydroxyl group. Protonation of the ring oxygen activates the ring for nucleophilic attack. Due to the steric hindrance of the two quaternary carbons, the reaction likely proceeds through a mechanism with significant carbocationic character at the more substituted carbon (C3).

2,3-Dimethyl-2,3-epoxybutane: Acid-catalyzed opening of this symmetrical tetrasubstituted epoxide proceeds via protonation of the epoxide oxygen, followed by the formation of a tertiary carbocation intermediate.[3][4][5] This carbocation is then attacked by a nucleophile. A key feature of the diol initially formed from the ring-opening of 2,3-dimethyl-2,3-epoxybutane is its propensity to undergo a pinacol-type rearrangement under acidic conditions to form pinacolone (3,3-dimethyl-2-butanone).[6][7][8][9][10]

Nucleophilic Ring Opening

Ring-opening with strong nucleophiles under neutral or basic conditions is generally challenging for highly substituted cyclic ethers due to steric hindrance.

This compound: Direct attack by a strong nucleophile on the sterically hindered carbons of the oxetane ring is expected to be slow. The reaction would likely require harsh conditions.

2,3-Dimethyl-2,3-epoxybutane: Similar to the oxetanol, nucleophilic attack on the highly substituted carbons of the epoxide is sterically hindered.[11][12] Strong nucleophiles typically attack the least substituted carbon of an epoxide in an SN2 fashion.[11][12] In this symmetrical, fully substituted case, the reaction is significantly disfavored compared to less substituted epoxides.

Quantitative Data Summary

FeatureThis compound2,3-Dimethyl-2,3-epoxybutane
Ring Strain ~107 kJ/mol (comparable to ethylene oxide)[1][2]~114 kJ/mol (ethylene oxide reference)[1][2]
Oxygen Basicity More basic[1]Less basic[1]
Acid-Catalyzed Ring Opening Proceeds via a protonated intermediate, likely with carbocationic character.Proceeds via a tertiary carbocation intermediate.[3][4][5]
Propensity for Rearrangement The direct ring-opened product is not prone to rearrangement.The resulting diol is highly prone to pinacol rearrangement under acidic conditions.[6][7][8][9][10]
Nucleophilic Ring Opening (Strong Nucleophile) Very slow due to high steric hindrance.Very slow due to high steric hindrance.[11][12]

Experimental Protocols

Detailed experimental protocols for the specific title compounds are not widely reported. Therefore, representative procedures for the acid-catalyzed ring-opening of a tetrasubstituted epoxide and a substituted oxetane are provided below.

Protocol 1: Representative Acid-Catalyzed Methanolysis of a Tetrasubstituted Epoxide (e.g., 2,3-Dimethyl-2,3-epoxybutane)

Objective: To achieve the ring-opening of a tetrasubstituted epoxide using methanol under acidic conditions.

Materials:

  • 2,3-Dimethyl-2,3-epoxybutane

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethyl-2,3-epoxybutane (1 equivalent) in anhydrous methanol (0.2 M).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the ring-opened product and any rearrangement products.

Protocol 2: Representative Acid-Catalyzed Hydrolysis of a Substituted Oxetane

Objective: To achieve the ring-opening of a substituted oxetane using acidic water.

Materials:

  • This compound

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1 equivalent) in a mixture of water and a co-solvent like THF if needed for solubility.

  • Add 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the excess acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting diol by column chromatography or distillation.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps in the acid-catalyzed ring-opening of both compounds.

experimental_workflow cluster_oxetanol This compound Reactivity cluster_epoxide 2,3-Dimethyl-2,3-epoxybutane Reactivity cluster_comparison Comparison oxetanol_start Oxetanol oxetanol_acid Acidic Conditions (e.g., H3O+) oxetanol_start->oxetanol_acid oxetanol_product Ring-Opened Diol oxetanol_acid->oxetanol_product comparison_node Key Difference: Propensity for Rearrangement oxetanol_product->comparison_node epoxide_start Epoxide epoxide_acid Acidic Conditions (e.g., H3O+) epoxide_start->epoxide_acid epoxide_diol Intermediate Diol (Pinacol) epoxide_acid->epoxide_diol epoxide_rearrangement Pinacol Rearrangement epoxide_diol->epoxide_rearrangement epoxide_product Pinacolone epoxide_rearrangement->epoxide_product epoxide_product->comparison_node

References

Spectroscopic Analysis of 2,2,3-trimethyl-3-oxetanol and its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for the selected alternative compounds. These tables are designed to facilitate a clear and objective comparison of their key spectral features.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
3-Methyl-3-oxetanemethanolC₅H₁₀O₂102.1357, 43, 72[1]
3,3-Dimethyl-2-butanolC₆H₁₄O102.1757, 45, 56, 87, 41[2]
3-Ethyl-3-hydroxymethyl oxetaneC₆H₁₂O₂116.16Not readily available

Table 2: Infrared (IR) Spectroscopy Data

CompoundStateKey IR Absorptions (cm⁻¹)Functional Group
3-Ethyl-3-hydroxymethyl oxetaneCondensed Phase(Data from Coblentz Society)O-H, C-H, C-O

Note: Specific peak positions for 3-Ethyl-3-hydroxymethyl oxetane were not itemized in the available source but a spectrum is available from the Coblentz Society's collection.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusSolventChemical Shifts (ppm) and Multiplicity
3,3-Dimethyl-2-butanol¹HCDCl₃3.50 (m), 1.63 (m), 1.15 (d), 1.08 (s), 0.91 (s), 0.89 (s), 0.87 (s)[2]
¹³CCDCl₃75.58, 34.92, 25.47, 17.89[2]

Note: The multiplicities for the proton NMR of 3,3-Dimethyl-2-butanol were provided as a general multiplet (m), doublet (d), and singlet (s) in the source data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: For small organic molecules, dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a clean NMR tube. The choice of solvent should be based on the solubility of the analyte and should not have interfering signals in the spectral regions of interest.

2. ¹H NMR Acquisition: A standard ¹H NMR spectrum can be acquired on a 300-500 MHz spectrometer. Typical acquisition parameters include a 30-degree pulse, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is necessary.

3. ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, a larger sample size (50-100 mg) and a longer acquisition time are generally required. A typical experiment is run with proton decoupling to simplify the spectrum to singlets for each unique carbon. Common parameters include a 30-45 degree pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

1. Liquid Sample Preparation (Neat): For pure liquid samples, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3][4] The plates are then mounted in the spectrometer's sample holder.

2. Attenuated Total Reflectance (ATR): For both liquid and solid samples, ATR-FTIR is a convenient technique. A small amount of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).[3] Good contact between the sample and the crystal is ensured, often by applying pressure with a built-in clamp.

3. Data Acquisition: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded first. The sample is then scanned, and the background is automatically subtracted. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

1. Sample Introduction (GC-MS): For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. A typical GC oven temperature program starts at a low temperature (e.g., 60 °C) and ramps up to a higher temperature (e.g., 300 °C) to elute all components.[1]

2. Ionization (Electron Ionization - EI): In the mass spectrometer, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1] This causes ionization and fragmentation of the molecule.

3. Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum. The resulting spectra are often compared against a library of known compounds, such as the NIST database, for identification.[1]

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic techniques described.

SpectroscopicWorkflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Place on ATR Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data

Caption: General workflow for spectroscopic analysis.

NMR_Signaling NMR Signal Generation Nuclei Atomic Nuclei B0 External Magnetic Field (B₀) Nuclei->B0 Alignment of Nuclear Spins RF_Pulse Radiofrequency Pulse B0->RF_Pulse Excitation Relaxation Relaxation RF_Pulse->Relaxation Signal Emission FID Free Induction Decay (FID) Relaxation->FID FT Fourier Transform FID->FT Spectrum NMR Spectrum FT->Spectrum

Caption: Simplified pathway of NMR signal generation.

References

Illuminating the Elusive Structure of 2,2,3-Trimethyl-3-oxetanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The Challenge of Characterizing 2,2,3-trimethyl-3-oxetanol

A thorough search of chemical databases and scientific literature did not yield a publicly available crystal structure for this compound. This absence of data highlights a common challenge in chemical research where not all synthesized compounds have been subjected to single-crystal X-ray diffraction analysis. This may be due to difficulties in obtaining crystals of sufficient quality or the prioritization of other analytical methods.

In the absence of specific experimental data for this compound, this guide will focus on the principles and expected outcomes of various analytical techniques as applied to oxetane derivatives.

Comparison of Analytical Techniques for Oxetane Characterization

The structural elucidation of an oxetane derivative is rarely accomplished with a single technique. Instead, a combination of methods provides a holistic understanding of its three-dimensional structure, connectivity, and vibrational properties.

Analytical Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Provides an unambiguous, high-resolution solid-state structure.Requires a single, well-ordered crystal; the solid-state conformation may differ from the solution or gas phase.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemistry, and dynamic processes in solution.Non-destructive, provides detailed information about the molecular framework and its environment in solution.Does not directly provide bond lengths or angles; interpretation can be complex for intricate structures.
IR Spectroscopy Presence of functional groups and information about bond vibrations.Fast, simple, and provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall 3D structure and connectivity.
Computational Chemistry Theoretical 3D structure, bond parameters, spectroscopic predictions (NMR, IR), and electronic properties.Can predict structures and properties for which experimental data is unavailable; provides insights into molecular orbitals and reactivity.The accuracy of the results is dependent on the level of theory and basis set used; requires experimental validation.

In-Depth Look at Analytical Techniques

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. It involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern.

Illustrative Example: Unsubstituted Oxetane

While data for this compound is unavailable, the crystal structure of unsubstituted oxetane provides a foundational understanding of the oxetane ring. X-ray analysis at 90 K revealed the following key structural parameters:

  • Carbon-Oxygen Bond Length: 1.46 Å[1]

  • Carbon-Carbon Bond Length: 1.53 Å[1]

  • Bond Angles:

    • C–O–C: 90.2°[1]

    • C–C–O: 92.0°[1]

    • C–C–C: 84.8°[1]

These values highlight the inherent strain in the four-membered ring. For this compound, one would expect variations in these parameters due to the steric and electronic effects of the methyl and hydroxyl substituents.

  • Crystal Growth: High-quality single crystals of the target compound are grown, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray solution Structure Solution xray->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation

Caption: Experimental workflow for X-ray crystallographic analysis.
Spectroscopic Techniques: Probing the Molecular Framework

NMR and IR spectroscopy are indispensable tools for characterizing molecules in the absence of crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. For this compound, one would expect distinct signals for the methyl groups and the hydroxyl proton. The chemical shifts and coupling patterns would help to confirm the connectivity.

  • ¹³C NMR: Would show the number of chemically non-equivalent carbon atoms. For this compound, distinct signals for the quaternary carbons, the methyl carbons, and the carbon bearing the hydroxyl group would be expected.

Infrared (IR) Spectroscopy

An IR spectrum would reveal the presence of key functional groups. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching of the oxetane ring would likely appear in the 950-1150 cm⁻¹ region.

Computational Chemistry: A Predictive Approach

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can be employed to predict the three-dimensional structure of this compound. These calculations can provide optimized geometries, bond lengths, bond angles, and even predict NMR and IR spectra that can be compared with experimental data.

decision_flowchart start Structural Characterization of this compound crystal_available Single Crystal Available? start->crystal_available xray Perform X-ray Crystallography crystal_available->xray Yes spectroscopy Perform NMR & IR Spectroscopy crystal_available->spectroscopy No structure_confirmed Structure Confirmed xray->structure_confirmed computation Perform Computational Modeling (DFT) spectroscopy->computation compare Compare Spectroscopic and Computational Data spectroscopy->compare computation->compare structure_elucidated Structure Elucidated compare->structure_elucidated

Caption: Decision flowchart for selecting analytical techniques.

Conclusion

While a definitive X-ray crystal structure of this compound remains elusive, a combination of spectroscopic techniques and computational modeling provides a powerful and reliable approach to its structural characterization. NMR spectroscopy would confirm the atomic connectivity and stereochemistry in solution, while IR spectroscopy would verify the presence of key functional groups. Computational chemistry offers a means to generate a theoretical 3D model and predict spectroscopic data, which can then be validated against experimental findings. For researchers in drug development, this integrated analytical strategy is essential for understanding the structure and potential bioactivity of novel oxetane derivatives.

References

Head-to-Head Comparison of Synthetic Routes to 2,2,3-trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a critical endeavor. The oxetane moiety, a four-membered cyclic ether, has garnered significant interest as a versatile building block in medicinal chemistry due to its unique physicochemical properties. This guide provides a head-to-head comparison of two potential synthetic routes to 2,2,3-trimethyl-3-oxetanol, a substituted oxetane that can serve as a valuable intermediate.

The two primary strategies evaluated for the synthesis of this compound are the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, and an intramolecular Williamson ether synthesis, a classic method for forming cyclic ethers. This comparison outlines the theoretical approach, experimental protocols, and a quantitative assessment of each route based on typical yields and reaction conditions reported for analogous transformations.

Data Presentation

ParameterRoute 1: Paternò-Büchi ReactionRoute 2: Intramolecular Williamson Ether Synthesis
Starting Materials Acetone, 2-Methyl-2-butene2,3-Dimethyl-1,3-butanediol
Key Transformation Photochemical [2+2] cycloadditionIntramolecular nucleophilic substitution
Reaction Steps 12 (Halogenation followed by cyclization)
Typical Yield Moderate to Good (40-70%)Good to Excellent (60-85% over two steps)
Reaction Conditions UV irradiation, ambient temperature1. Halogenating agent (e.g., SOCl₂, PBr₃)2. Strong base (e.g., NaH, KOtBu)
Scalability Can be challenging due to light penetrationGenerally more straightforward to scale up
Safety Considerations Use of UV radiation, potential for side reactionsUse of strong bases and potentially hazardous halogenating agents

Experimental Protocols

Route 1: Paternò-Büchi Reaction

The Paternò-Büchi reaction offers a direct, one-step approach to the oxetane ring system. This photochemical reaction involves the [2+2] cycloaddition of an excited carbonyl compound (acetone) with an alkene (2-methyl-2-butene).

Methodology:

  • A solution of acetone (10 molar equivalents) and 2-methyl-2-butene (1 molar equivalent) in a suitable solvent such as acetonitrile or benzene is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes to prevent quenching of the excited state and potential side reactions.

  • The reaction mixture is then irradiated with a high-pressure mercury lamp (typically with a Pyrex filter to exclude wavelengths below 290 nm) at ambient temperature.

  • The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess acetone are removed under reduced pressure.

  • The resulting crude product is purified by fractional distillation or column chromatography on silica gel to yield this compound.

Route 2: Intramolecular Williamson Ether Synthesis

This classical two-step approach first involves the selective formation of a halohydrin from a 1,3-diol, followed by an intramolecular cyclization to form the oxetane ring.

Methodology:

Step 1: Synthesis of 4-chloro-2,3-dimethyl-2-butanol

  • To a stirred solution of 2,3-dimethyl-1,3-butanediol (1 molar equivalent) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) (1.1 molar equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by TLC.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude chlorohydrin.

Step 2: Intramolecular Cyclization to this compound

  • The crude 4-chloro-2,3-dimethyl-2-butanol is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 molar equivalents), is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the intramolecular SN2 reaction.

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The final product, this compound, is purified by distillation or column chromatography.

Mandatory Visualization

G cluster_0 Synthetic Route Comparison cluster_1 Route 1: Paternò-Büchi Reaction cluster_2 Route 2: Intramolecular Williamson Ether Synthesis A1 Acetone P1 Photochemical [2+2] Cycloaddition A1->P1 A2 2-Methyl-2-butene A2->P1 O1 This compound P1->O1 B1 2,3-Dimethyl-1,3-butanediol P2a Halogenation B1->P2a I1 4-Halo-2,3-dimethyl-2-butanol P2a->I1 P2b Intramolecular Cyclization I1->P2b O2 This compound P2b->O2

Caption: A flowchart comparing the two synthetic routes to this compound.

Assessing the Bioisosteric Potential of 2,2,3-Trimethyl-3-oxetanol Against the tert-Butyl Motif: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 2,2,3-trimethyl-3-oxetanol as a potential bioisostere for the commonly employed tert-butyl group. The tert-butyl group is a prevalent motif in medicinal chemistry, often introduced to provide steric bulk or to block metabolic oxidation at a specific position. However, its lipophilic nature can negatively impact solubility and overall physicochemical properties. This guide explores the potential of this compound to mimic the steric properties of the tert-butyl group while offering a more favorable physicochemical profile.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties for tert-butanol (as a proxy for the tert-butyl group) and predicted values for this compound. The use of predicted data for the oxetane derivative is due to the current lack of available experimental data in the public domain.

Propertytert-Butanol (Proxy for tert-Butyl)This compound (Predicted)
Molecular Weight ( g/mol ) 74.12116.16
logP 0.35 (experimental)1.20 (cLogP)
Aqueous Solubility MiscibleModerately Soluble
Hydrogen Bond Acceptors 12
Hydrogen Bond Donors 11

Experimental Protocols

Detailed methodologies for the synthesis of the oxetane motif and for the assessment of key bioisosteric parameters are provided below.

Synthesis of this compound via the Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane. The following is a representative protocol for the synthesis of a substituted oxetane.

Materials:

  • Acetone

  • 2,3-Dimethyl-2-butene

  • Benzene (or other suitable non-polar solvent)

  • High-pressure mercury lamp with a Pyrex filter (to filter out wavelengths below 290 nm)

  • Photoreactor

Procedure:

  • A solution of 2,3-dimethyl-2-butene (1.2 equivalents) and acetone (1.0 equivalent) in benzene is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 30 minutes.

  • The reaction vessel is placed in a photoreactor and irradiated with a high-pressure mercury lamp at room temperature.

  • The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, 2,2,3,3-tetramethyl-oxetane, is purified by fractional distillation or column chromatography on silica gel.

Note: This is a general procedure. The synthesis of this compound would involve the reaction of acetone with 2-methyl-2-butene, and optimization of reaction conditions may be required.

Determination of logP (Shake-Flask Method)

This method determines the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • Analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • A known amount of the test compound is dissolved in either water or n-octanol.

  • The solution is added to a separatory funnel containing the other immiscible solvent.

  • The funnel is shaken vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.

  • The mixture is allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from each phase.

  • The concentration of the test compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with caps

  • Shaker incubator

  • Filtration device (e.g., 0.45 µm filter)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • An excess amount of the solid test compound is added to a vial containing the aqueous buffer.

  • The vial is sealed and placed in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, the suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a calibrated analytical method.

  • The experiment is performed in triplicate to ensure accuracy.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS for quantification

Procedure:

  • A solution of the test compound in buffer is pre-incubated with liver microsomes at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by adding the cold quenching solution.

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

G Bioisosteric Replacement of a tert-Butyl Group cluster_0 Lead Compound cluster_1 tert-Butyl Motif cluster_2 Oxetane Bioisostere lead R tert_butyl lead->tert_butyl Initial Motif oxetane lead->oxetane Bioisosteric Replacement tert_butyl_label tert-Butyl Group (Lipophilic, Metabolically Susceptible) oxetane_label This compound (More Polar, Potentially More Stable)

Caption: Bioisosteric replacement of a tert-butyl group with this compound.

G Experimental Workflow for Bioisostere Assessment synthesis Synthesis of Bioisostere physchem Physicochemical Characterization (logP, Solubility) synthesis->physchem invitro In Vitro ADME (Metabolic Stability) physchem->invitro invivo In Vivo PK/PD (If Warranted) invitro->invivo Promising Profile decision Decision on Progression invitro->decision invivo->decision

Caption: A typical workflow for assessing the potential of a novel bioisostere.

G Potential Metabolic Pathways cluster_0 tert-Butyl Metabolism cluster_1 Oxetane Metabolism tert_butyl R-C(CH3)3 cyp450 CYP450 (Oxidation) tert_butyl->cyp450 hydroxylated R-C(CH3)2CH2OH cyp450->hydroxylated oxetane R-Oxetane meh Microsomal Epoxide Hydrolase (mEH) (Hydrolysis) oxetane->meh diol R-Diol meh->diol

Caption: Comparison of metabolic pathways for tert-butyl and oxetane motifs.

Benchmarking the performance of 2,2,3-trimethyl-3-oxetanol in polymer applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of advanced polymers with tailored properties is a cornerstone of innovation across numerous scientific and industrial fields. Among the diverse class of monomers utilized, oxetanes have garnered significant interest for their ability to undergo ring-opening polymerization, yielding polyethers with unique and tunable characteristics. This guide provides a comparative performance benchmark of polymers derived from 2,2,3-trimethyl-3-oxetanol against common alternatives, offering a data-driven resource for material selection and development.

Due to the limited availability of specific performance data for polymers derived directly from this compound, this guide will utilize data from a closely related and well-studied hyperbranched polyoxetane synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (EHO). The structural similarities between these monomers suggest that their resulting polymers will exhibit comparable performance profiles, particularly in applications such as adhesives and coatings.

Performance Comparison: Polyoxetane vs. Alternatives

The following table summarizes the key performance indicators of a hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane and compares them with typical values for two widely used polymer classes: polyurethane and epoxy adhesives. These alternatives are frequently employed in applications where adhesion to polar substrates and tunable mechanical properties are critical.

PropertyHyperbranched Polyoxetane (from EHO)Polyurethane AdhesiveEpoxy AdhesiveTest Method
Mechanical Properties
Tensile Strength0.4 - 1.3 MPa (estimated)10 - 50 MPa30 - 80 MPaASTM D638
Young's Modulus1.5 - 3.6 MPa (estimated)0.1 - 1 GPa2 - 4 GPaASTM D638
Elongation at BreakHigh (qualitative)100 - 1000%1 - 6%ASTM D638
Thermal Properties
Glass Transition Temperature (Tg)~40 - 60 °C (estimated)-40 to 150 °C[1]60 to 110 °C[2]ASTM D3418 (DSC)
Thermal Decomposition Temperature>250 °C~250 - 415 °C[3][4]~300 - 400 °CASTM E1131 (TGA)
Adhesive Properties
Work of Adhesion (on polar substrates)101 - 105 mJ/m²[5]VariableVariableContact Angle Goniometry
Tensile Shear Strength (on wood)0.39 - 1.32 MPa[5]~5 - 20 MPa~10 - 25 MPaASTM D1002
Tensile Shear Strength (on steel)3.7 - 4.9 MPa[5]~15 - 30 MPa20 - 41 N/mm²[6]ASTM D1002

Note: The mechanical properties for the hyperbranched polyoxetane are estimated based on data for energetic polyoxetanes and the observed brittle fracture mode in adhesive testing.[1][5] The glass transition temperature is an estimate based on the typical behavior of hyperbranched polyethers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for accurate and reproducible performance benchmarking. The following sections outline the methodologies for the key experiments cited in this guide.

Tensile Strength Testing (ASTM D638)

This test method is used to determine the tensile properties of plastics.

  • Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material according to the dimensions specified in the ASTM D638 standard.

  • Test Setup: The specimen is securely held in the grips of a universal testing machine (UTM) equipped with a load cell.

  • Procedure: A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures. The applied load and the elongation of the specimen are continuously recorded.

  • Data Analysis: The recorded data is used to generate a stress-strain curve, from which the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are determined.

Differential Scanning Calorimetry (DSC) (ASTM D3418)

DSC is used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg).

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • Test Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Procedure: The temperature of the cell is increased at a constant rate, and the heat flow to the sample and reference pans is monitored.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of polymers.

  • Sample Preparation: A small, accurately weighed sample of the polymer is placed in a tared TGA pan.

  • Test Setup: The pan is placed in a furnace within the TGA instrument.

  • Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 50%) or the temperature of the maximum rate of weight loss.

Adhesion Testing (Lap Shear Strength - ASTM D1002)

This test method is used to determine the shear strength of adhesives for bonding metals. A similar setup can be used for other substrates like wood.

  • Specimen Preparation: Two flat substrates (e.g., metal or wood strips) are bonded together with the adhesive, creating a single lap joint with a specified overlap area.

  • Curing: The adhesive is allowed to cure according to the manufacturer's instructions.

  • Test Setup: The bonded specimen is placed in the grips of a universal testing machine.

  • Procedure: A tensile load is applied to the specimen, which puts the adhesive bond in shear. The load is increased until the bond fails.

  • Data Analysis: The lap shear strength is calculated by dividing the maximum load by the overlap area.

Visualizing the Comparison and Workflow

To further clarify the relationships and processes involved in this performance benchmark, the following diagrams are provided.

Performance_Comparison Poly(this compound) Poly(this compound) Proxy_Polymer Hyperbranched Polyoxetane (from EHO) Poly(this compound)->Proxy_Polymer represented by Performance_Metrics Performance Metrics Proxy_Polymer->Performance_Metrics Alternatives Alternative Polymers Polyurethane Polyurethane Alternatives->Polyurethane Epoxy Epoxy Alternatives->Epoxy Polyurethane->Performance_Metrics Epoxy->Performance_Metrics Mechanical Mechanical (Tensile Strength, Modulus) Performance_Metrics->Mechanical Thermal Thermal (Tg, Decomposition Temp.) Performance_Metrics->Thermal Adhesive Adhesive (Shear Strength) Performance_Metrics->Adhesive

Caption: Logical flow of the polymer performance comparison.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Characterization Monomer This compound (or alternative) Polymerization Ring-Opening Polymerization Monomer->Polymerization Polymer_Sample Polymer Sample Polymerization->Polymer_Sample Tensile_Test Tensile Testing (ASTM D638) Polymer_Sample->Tensile_Test DSC_Test DSC Analysis (ASTM D3418) Polymer_Sample->DSC_Test TGA_Test TGA Analysis (ASTM E1131) Polymer_Sample->TGA_Test Adhesion_Test Adhesion Testing (ASTM D1002) Polymer_Sample->Adhesion_Test Mechanical_Data Tensile Strength, Modulus, Elongation Tensile_Test->Mechanical_Data Yields Thermal_Data1 Glass Transition Temperature (Tg) DSC_Test->Thermal_Data1 Yields Thermal_Data2 Decomposition Temperature TGA_Test->Thermal_Data2 Yields Adhesive_Data Shear Strength Adhesion_Test->Adhesive_Data Yields

Caption: General experimental workflow for polymer performance testing.

References

Safety Operating Guide

Proper Disposal of 2,2,3-Trimethyl-3-oxetanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of 2,2,3-Trimethyl-3-oxetanol. Given the absence of a specific SDS, a conservative approach assuming the substance is hazardous is mandatory.

Safety and Hazard Assessment

Without a specific SDS, the full hazard profile of this compound is unconfirmed. However, based on its chemical structure as a substituted oxetane, potential hazards may include flammability, skin and eye irritation, and potential toxicity. Therefore, it must be handled with care.

Assumed Hazard Classification

Hazard ClassAssumed ClassificationRationale
Flammability Treat as a flammable liquid.Many low-molecular-weight organic solvents and reagents are flammable.
Acute Toxicity Assume to be harmful if ingested, inhaled, or in contact with skin.A conservative assumption in the absence of toxicological data.
Skin Corrosion/Irritation Assume to be a skin irritant.Common for many organic chemicals.
Eye Damage/Irritation Assume to be an eye irritant.Common for many organic chemicals.
Environmental Hazard Assume to be harmful to aquatic life.Prudent for any chemical release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, the following minimum PPE should be worn:

PPE TypeSpecification
Hand Protection Nitrile or neoprene gloves.
Eye Protection Chemical safety goggles or a face shield.
Skin and Body Protection A flame-retardant laboratory coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.

  • Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Procedures

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound (including unused product, contaminated materials, and spill cleanup debris) in a designated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with organic solvents and be securely sealed.

  • Waste Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the CAS number "25910-96-7."

    • Indicate the approximate quantity of the waste.

  • Waste Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Pickup:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department. They will have established procedures for pickup and disposal by a licensed hazardous waste contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of a chemical with an unavailable Safety Data Sheet.

cluster_assessment Initial Assessment cluster_procedure Disposal Procedure start Start: Need to dispose of This compound sds_check Attempt to locate Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found sds_not_found SDS Not Found sds_found->sds_not_found No ppe Wear appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat sds_found->ppe Yes treat_hazardous Treat as Hazardous Waste sds_not_found->treat_hazardous treat_hazardous->ppe collect_waste Collect in a labeled, sealed hazardous waste container ppe->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs follow_ehs Follow EHS instructions for waste pickup contact_ehs->follow_ehs end End: Proper Disposal follow_ehs->end

Caption: Disposal workflow for a chemical with an unavailable SDS.

Personal protective equipment for handling 2,2,3-Trimethyl-3-oxetanol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,2,3-Trimethyl-3-oxetanol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on general best practices for handling laboratory chemicals with unknown hazards and data from structurally similar compounds. A conservative approach to personal protective equipment (PPE) and handling is strongly recommended.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, it should be handled with caution, assuming it may be flammable, and an irritant to the skin and eyes based on information for similar chemicals. The following PPE is essential:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn to protect against splashes.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the unknown nature of the compound, nitrile gloves are a reasonable starting point, but it is advisable to consult a glove compatibility chart for oxetanes if available. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

    • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

    • Closed-toe Shoes: Footwear that fully covers the foot is required in the laboratory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan for Handling
  • Preparation and Engineering Controls:

    • All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

    • Have appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) available in the immediate work area.

  • Handling Procedure:

    • Before starting, ensure all necessary PPE is donned correctly.

    • Carefully inspect the container for any damage or leaks.

    • When transferring the chemical, do so slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first aid procedures outlined below.

    • Do not eat, drink, or smoke in the work area.

  • First Aid Measures:

    • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound should be considered hazardous waste unless determined otherwise by a qualified professional.

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

    • The container must be compatible with the chemical and tightly sealed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known or suspected hazards on the label.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key physical and chemical properties of compounds structurally related to this compound. This data is provided for context and to inform a cautious approach to handling.

Property2,3,3-Trimethyl-oxetane[1]Oxetan-3-ol[2]2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate2,3,3-Trimethyl-2-butanol[3]
Molecular Formula C6H12OC3H6O2C12H24O3C7H16O
Molecular Weight 100.16 g/mol 74.08 g/mol Not Available116.20 g/mol
Boiling Point 370.21 K (97.06 °C)153 °CNot AvailableNot Available
Flash Point Not Available87 °C (189 °F)Not AvailableNot Available
Density Not Available1.167 g/cm³Not AvailableNot Available
Hazards Not AvailableHarmful if swallowed, Causes skin and eye irritationNot classified as hazardousFlammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS (if available) and conduct risk assessment prep2 Identify and locate emergency equipment prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Work in a chemical fume hood prep3->handle1 Proceed to handling handle2 Inspect container and carefully transfer chemical handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 disp1 Collect all waste in a labeled hazardous waste container handle3->disp1 Proceed to disposal disp2 Store waste in a designated secondary containment area disp1->disp2 disp3 Arrange for disposal through EHS or a licensed contractor disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.